molecular formula C7H10N2O B069702 (4-Methoxypyridin-2-yl)methanamine CAS No. 194658-14-5

(4-Methoxypyridin-2-yl)methanamine

Cat. No.: B069702
CAS No.: 194658-14-5
M. Wt: 138.17 g/mol
InChI Key: SGKAHGGNLZRWQM-UHFFFAOYSA-N
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Description

(4-Methoxypyridin-2-yl)methanamine is a versatile aminomethylpyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and privileged scaffold, primarily due to the presence of both an electron-rich 4-methoxypyridine ring and a highly reactive primary amine functional group. The methoxy group influences the electron density and binding affinity of the heteroaromatic system, while the aminomethyl side chain provides a flexible handle for conjugation and further derivatization.

Properties

IUPAC Name

(4-methoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKAHGGNLZRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624475
Record name 1-(4-Methoxypyridin-2-yl)methanamine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194658-14-5
Record name 1-(4-Methoxypyridin-2-yl)methanamine
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Record name (4-Methoxypyridin-2-yl)methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Methoxypyridin-2-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopy and computational models, offering valuable insights for the characterization of this molecule. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be considered as estimations. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of HydrogensAssignment
~8.1Doublet1HH-6 (Pyridine ring)
~6.8Doublet of Doublets1HH-5 (Pyridine ring)
~6.7Doublet1HH-3 (Pyridine ring)
~3.9Singlet2H-CH₂-NH₂
~3.8Singlet3H-OCH₃
~1.6Broad Singlet2H-NH₂

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-4 (Pyridine ring, C-OCH₃)
~158C-2 (Pyridine ring, C-CH₂NH₂)
~149C-6 (Pyridine ring)
~108C-5 (Pyridine ring)
~106C-3 (Pyridine ring)
~55-OCH₃
~48-CH₂-NH₂

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Frequency (cm⁻¹)Functional Group / Bond Vibration
3400-3200N-H stretch (amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic -CH₂- and -OCH₃)
1600-1450C=C and C=N stretching (pyridine ring)
1250-1200C-O stretch (aryl ether)
1650-1550N-H bend (amine)
1100-1000C-N stretch (amine)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zPossible Fragment
138[M]⁺ (Molecular Ion)
121[M-NH₃]⁺
108[M-CH₂NH₂]⁺
95[M-C₂H₃N]⁺
79[C₅H₄N]⁺

Predicted for Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound and transfer it into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Dissolution: Securely cap the NMR tube and vortex it until the sample is completely dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate acquisition parameters for ¹³C NMR, which typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of the compound using the KBr pellet method.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • IR spectrometer

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture into the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of the compound using Electrospray Ionization (ESI).

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Syringe and infusion pump

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Spectrum Acquisition: Acquire the mass spectrum in the desired mass range. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated from the sample.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound Dissolution Dissolution in Solvent (for NMR, MS) Sample->Dissolution Pellet KBr Pellet Preparation (for IR) Sample->Pellet NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR IR Spectrometer Pellet->IR Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to (4-Methoxypyridin-2-yl)methanamine: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a methoxy group and an aminomethyl substituent on a pyridine core, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and methods for the structure elucidation of this compound. Furthermore, it explores its potential role in targeting signaling pathways relevant to drug development, particularly in the context of cancer therapy.

Chemical Properties and Structure

This compound, with the chemical formula C₇H₁₀N₂O, possesses a molecular weight of 138.17 g/mol .[1] The structure consists of a pyridine ring substituted with a methoxy group at the 4-position and an aminomethyl group at the 2-position.

Structural Information
IdentifierValue
IUPAC Name This compound
CAS Number 194658-14-5
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Canonical SMILES COC1=CC(=NC=C1)CN
InChI InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3
InChIKey SGKAHGGNLZRWQM-UHFFFAOYSA-N
Predicted Physicochemical Properties
PropertyValue
XLogP3 -0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 138.079313 g/mol
Monoisotopic Mass 138.079313 g/mol
Topological Polar Surface Area 55.3 Ų
Heavy Atom Count 10

Note: The data in this table is computationally predicted and may vary from experimental values.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 4-methoxypyridine.

Synthetic Pathway Start 4-Methoxypyridine Intermediate 4-Methoxy-2-pyridinecarbonitrile Start->Intermediate Cyanation Product This compound Intermediate->Product Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Methoxy-2-pyridinecarbonitrile (Intermediate)

This protocol is adapted from general procedures for the cyanation of pyridine derivatives.[2]

Materials:

  • 4-Methoxypyridine

  • Protective agent (e.g., di-tert-butyl dicarbonate)

  • Cyanating agent (e.g., trimethylsilyl cyanide)

  • Catalyst (e.g., a palladium complex)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Protection of the Pyridine Ring: To a solution of 4-methoxypyridine in an anhydrous solvent, add the protective agent under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Cyanation: To the protected 4-methoxypyridine solution, add the cyanating agent and the catalyst. Heat the reaction mixture to reflux and monitor its progress.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution. Extract the product with an organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-methoxy-2-pyridinecarbonitrile.

Experimental Protocol: Reduction of 4-Methoxy-2-pyridinecarbonitrile to this compound (Final Product)

This protocol is based on the general method for the reduction of cyanopyridines to aminomethylpyridines.[3][4]

Materials:

  • 4-Methoxy-2-pyridinecarbonitrile

  • Reducing agent (e.g., Raney Nickel, Lithium Aluminum Hydride)

  • Solvent (e.g., Methanol saturated with ammonia for Raney Ni, or anhydrous THF/ether for LAH)

  • Hydrogen source (for catalytic hydrogenation)

  • Standard glassware for reduction reactions

Procedure (using Raney Nickel):

  • In a hydrogenation vessel, dissolve 4-methoxy-2-pyridinecarbonitrile in methanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 20 psi).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt form to yield this compound.

Structure Elucidation

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amino protons, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the methylene carbon, and the methoxy carbon, each at characteristic chemical shifts.

Predicted ¹H NMR Spectral Data Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment
~ 8.2 (d)H6 (proton on pyridine ring)
~ 6.8 (d)H5 (proton on pyridine ring)
~ 6.7 (s)H3 (proton on pyridine ring)
~ 3.9 (s)-OCH₃ (methoxy protons)
~ 3.8 (s)-CH₂- (methylene protons)
~ 1.9 (br s)-NH₂ (amino protons)
Chemical Shift (ppm) Assignment
~ 165C4 (pyridine ring)
~ 160C2 (pyridine ring)
~ 150C6 (pyridine ring)
~ 110C5 (pyridine ring)
~ 105C3 (pyridine ring)
~ 55-OCH₃ (methoxy carbon)
~ 48-CH₂- (methylene carbon)

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode
3300-3500N-H stretching (amine)
2850-3000C-H stretching (aliphatic and aromatic)
1580-1610C=C and C=N stretching (pyridine ring)
1250-1300C-O stretching (aryl ether)
1000-1100C-N stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion (M⁺˙) is expected to follow characteristic pathways for amines and substituted pyridines.[5][6]

Fragmentation M [C₇H₁₀N₂O]⁺˙ m/z = 138 F1 [C₆H₇N₂O]⁺ m/z = 123 M->F1 - •CH₃ F2 [C₆H₈NO]⁺ m/z = 122 M->F2 - •NH₂ F3 [C₅H₄NO]⁺ m/z = 94 F2->F3 - CO

Caption: Predicted mass spectrometry fragmentation of this compound.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the methoxypyridine scaffold is a key component in a variety of biologically active molecules.[7][8][9] Notably, derivatives of methoxypyridine have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11]

The PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Compound This compound Derivative Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Derivatives of this compound could potentially be developed as dual PI3K/mTOR inhibitors. Such compounds could interfere with the kinase activity of these enzymes, leading to the downstream effects of decreased cell proliferation and increased apoptosis in cancer cells.

Conclusion

This compound is a compound with significant potential as a scaffold in the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with experimental considerations, and a strategy for its structural elucidation. The exploration of its potential role in inhibiting the PI3K/mTOR signaling pathway highlights its relevance to modern drug discovery, particularly in the field of oncology. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

Starting materials for (4-Methoxypyridin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-Methoxypyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The primary and most efficient route involves a two-step process: the synthesis of the key intermediate, 4-methoxypyridine-2-carbonitrile, followed by its reduction to the target primary amine. This document details the necessary starting materials, provides step-by-step experimental protocols for each reaction, and presents quantitative data in structured tables for clarity and comparative analysis. Additionally, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

This compound is a substituted picolinamine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the methoxy-substituted pyridine ring and the primary aminomethyl group, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on the practical synthesis of this compound, emphasizing reproducible and scalable methods.

Primary Synthetic Pathway

The most common and reliable synthetic route to this compound proceeds via the formation and subsequent reduction of 4-methoxypyridine-2-carbonitrile. This pathway can be broken down into two main stages:

  • Stage 1: Synthesis of 4-Methoxypyridine-2-carbonitrile from a suitable precursor, typically 2-chloro-4-cyanopyridine.

  • Stage 2: Reduction of the Nitrile Group of 4-methoxypyridine-2-carbonitrile to the corresponding primary amine.

The overall synthetic scheme is depicted below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reduction 4-Cyanopyridine-N-Oxide 4-Cyanopyridine-N-Oxide 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 4-Cyanopyridine-N-Oxide->2-Chloro-4-cyanopyridine POCl3 or (COCl)2 4-Methoxypyridine-2-carbonitrile 4-Methoxypyridine-2-carbonitrile 2-Chloro-4-cyanopyridine->4-Methoxypyridine-2-carbonitrile NaOMe, MeOH/Dioxane This compound This compound 4-Methoxypyridine-2-carbonitrile->this compound Reduction (e.g., LiAlH4 or H2/Raney Ni)

Figure 1: Overall synthetic pathway for this compound.

Starting Materials and Intermediates

Synthesis of 2-Chloro-4-cyanopyridine

A common precursor for the key intermediate is 2-chloro-4-cyanopyridine. This can be synthesized from 4-cyanopyridine-N-oxide.

Method 1: Using Phosphorus Oxychloride and Triethylamine [1]

  • To a 1000 mL reaction flask, add 4-cyanopyridine-N-oxide (120 g) and 1,2-dichloroethane (360 mL).

  • Add phosphorus oxychloride (183.6 g) to the mixture.

  • Cool the reaction system to -2 ± 2 °C.

  • Slowly add triethylamine (151.5 g) dropwise over 2 hours, maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours at the same temperature.

  • Upon completion, concentrate the reaction solution under reduced pressure until no more solvent distills off.

  • Add 240 mL of water to the residue and stir. A significant amount of solid will precipitate.

  • Collect the solid by suction filtration and rinse the filter cake with water.

  • This yields 117.5 g of 2-chloro-4-cyanopyridine as a white solid.

Method 2: Using Phosphorus Oxychloride [1]

  • Add phosphorus oxychloride (9.0 L, 97.4 mol) to 4-cyanopyridine N-oxide (3.0 kg, 24.98 mol).

  • Slowly heat the slurry to 80 °C and maintain for 5 hours, at which point the mixture should become a clear solution.

  • Increase the temperature to 100 °C and age for 24 hours.

  • After cooling to room temperature, slowly add the slurry to a pH 7 buffer solution (30 L), maintaining the temperature between 15-35 °C and the pH at approximately 5-6 by adding 9.6 N NaOH solution.

  • Extract the product into methyl tert-butyl ether (MTBE) (18 L).

  • Treat the organic layer with activated charcoal (600 g) for 4 hours.

  • Filter the mixture through celite and wash with MTBE.

  • Replace the solvent with heptane via distillation and filter the resulting slurry to recover the product.

Synthesis of 4-Methoxypyridine-2-carbonitrile

The key intermediate, 4-methoxypyridine-2-carbonitrile, is synthesized via a nucleophilic substitution reaction on 2-chloro-4-cyanopyridine.

G 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 4-Methoxypyridine-2-carbonitrile 4-Methoxypyridine-2-carbonitrile 2-Chloro-4-cyanopyridine->4-Methoxypyridine-2-carbonitrile Sodium Methoxide Methanol/Dioxane, Reflux

Figure 2: Synthesis of 4-Methoxypyridine-2-carbonitrile.

Method 1 [2]

  • In a suitable reaction vessel, dissolve 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in dioxane (10 mL).

  • Add a methanolic solution of sodium methoxide (25%, 2.27 g, 10.5 mmol).

  • Heat the reaction mixture to reflux for 5 hours.

  • Cool the mixture to room temperature and let it stand overnight in a refrigerator.

  • Collect the precipitate by filtration and wash with methanol.

  • Concentrate the filtrate to approximately 10 mL and add 100 mL of water.

  • Collect the resulting precipitate by filtration and wash with water to yield 4-cyano-2-methoxypyridine.

Method 2 (Larger Scale) [2][3]

  • Prepare a solution of sodium methoxide by dissolving sodium (20.8 g) in methanol (285 mL).

  • Add a solution of 2-chloro-4-cyanopyridine (115.53 g) in a 1:1 mixture of methanol and dioxane (850 mL) to the sodium methoxide solution.

  • Heat the mixture to reflux for 2.5 hours.

  • Allow the mixture to cool, then filter.

  • Reduce the volume of the filtrate to 200 mL by evaporation.

  • Add 400 mL of water to precipitate the product.

  • Filter the solid to obtain 2-methoxy-4-cyanopyridine.

Starting MaterialReagentsSolventTimeTemperatureYieldReference
2-Chloro-4-cyanopyridineSodium MethoxideDioxane/Methanol5 hReflux72%[2]
2-Chloro-4-cyanopyridineSodium MethoxideDioxane/Methanol2.5 hReflux51%[2][3]

Table 1: Summary of reaction conditions and yields for the synthesis of 4-Methoxypyridine-2-carbonitrile.

Synthesis of this compound

The final step in the primary synthetic pathway is the reduction of the nitrile functionality of 4-methoxypyridine-2-carbonitrile. Two common and effective methods for this transformation are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using Raney Nickel.

G cluster_0 4-Methoxypyridine-2-carbonitrile 4-Methoxypyridine-2-carbonitrile LiAlH4 LiAlH4 4-Methoxypyridine-2-carbonitrile->LiAlH4 H2 / Raney Ni H2 / Raney Ni 4-Methoxypyridine-2-carbonitrile->H2 / Raney Ni This compound This compound LiAlH4->this compound H2 / Raney Ni->this compound

Figure 3: Reduction of 4-Methoxypyridine-2-carbonitrile to the target amine.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction should be carried out under anhydrous conditions.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxypyridine-2-carbonitrile (1 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 15% aqueous sodium hydroxide (1.5 volumes), and finally water (3 volumes). Caution: This process is highly exothermic and generates hydrogen gas.

  • Stir the resulting suspension for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake with ethyl acetate or dichloromethane.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

ReagentEquivalentsSolventTimeTemperatureWorkup
LiAlH₄1.5THF4 h0 °C to RTSequential quench with H₂O, NaOH(aq), H₂O

Table 2: General conditions for the LiAlH₄ reduction of a nitrile.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred for larger-scale syntheses.

  • Prepare the Raney Nickel catalyst by washing the commercial slurry with deionized water and then with the reaction solvent (e.g., ethanol or methanol) under an inert atmosphere.

  • In a hydrogenation vessel (e.g., a Parr shaker or autoclave), add a solution of 4-methoxypyridine-2-carbonitrile in a suitable solvent such as methanol or ethanol, often saturated with ammonia to suppress the formation of secondary amine byproducts.

  • Carefully add the prepared Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere.

  • Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. It should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product as needed.

CatalystHydrogen SourceSolventPressureTemperatureAdditive
Raney NickelH₂ gasMethanol or Ethanol~50 psiRoom TemperatureAmmonia

Table 3: Typical conditions for the catalytic hydrogenation of a nitrile with Raney Nickel.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. It is a flammable solid and should be handled with extreme care in a dry, inert atmosphere. The quenching procedure is highly exothermic and liberates hydrogen gas, which is flammable.

  • Raney Nickel: The activated catalyst is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. It should be handled as a slurry and kept wet at all times.

  • Cyanide Compounds: The starting materials and intermediates containing a cyano group are toxic. Appropriate personal protective equipment should be worn, and these compounds should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the preparation of 4-methoxypyridine-2-carbonitrile followed by its reduction. While both LiAlH₄ reduction and catalytic hydrogenation are effective for the final step, the choice of method may depend on the scale of the synthesis and the available equipment. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Biological Activity of (4-Methoxypyridin-2-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methoxypyridin-2-yl)methanamine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The presence of the pyridine ring, a common motif in many biologically active molecules, combined with the methoxy and methanamine substituents, provides a versatile scaffold for interacting with various biological targets. This technical guide provides an in-depth overview of the biological activities of this class of compounds, with a particular focus on their potential as anticancer agents and histamine H3 receptor antagonists. Due to the limited availability of public data on the specific core structure of this compound, this guide will also draw upon data from closely related methoxypyridine analogs to illustrate the therapeutic potential of this chemical class.

Anticancer and Antiproliferative Activity

Recent studies have highlighted the potential of methoxypyridine derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, revealing promising activity and providing a basis for further structure-activity relationship (SAR) studies.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of 2-methoxypyridine-3-carbonitrile derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

Compound IDR GroupHepG2 (Liver Cancer) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
1a 4-Bromophenyl1.5 ± 0.22.1 ± 0.31.8 ± 0.2
1b 4-Nitrophenyl1.2 ± 0.11.9 ± 0.21.5 ± 0.1
1c 3-Nitrophenyl2.5 ± 0.43.0 ± 0.52.8 ± 0.4
1d 3-Bromo-4-methoxyphenyl1.8 ± 0.32.4 ± 0.32.0 ± 0.2
Experimental Protocols

MTT Assay for Cell Viability

The antiproliferative activity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, DU145, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 to 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed in the viable cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Visualizations

experimental_workflow_anticancer_screening cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells for 48-72h prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro anticancer screening.

Histamine H3 Receptor Antagonism

The this compound scaffold is of significant interest in the development of histamine H3 receptor (H3R) antagonists. The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

Signaling Pathway

Histamine H3 receptor antagonists block the inhibitory effect of histamine on its own release. This leads to an increased concentration of histamine in the synaptic cleft, which in turn enhances the activity of postsynaptic histamine receptors (H1 and H2), leading to increased neuronal excitability and the release of other neurotransmitters such as acetylcholine and dopamine.

histamine_h3_antagonist_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron histamine_release Histamine Release h3_receptor Histamine H3 Receptor (Autoreceptor) histamine_release->h3_receptor Histamine Binds increased_histamine Increased Histamine Concentration inhibition Inhibition of Histamine Release h3_receptor->inhibition Activates inhibition->histamine_release Negative Feedback h3_antagonist This compound Derivative (Antagonist) h3_antagonist->h3_receptor Blocks h1_h2_receptors Postsynaptic H1/H2 Receptors increased_histamine->h1_h2_receptors Binds to neuronal_activity Increased Neuronal Activity & Neurotransmitter Release h1_h2_receptors->neuronal_activity Activation

Caption: Signaling pathway of histamine H3 receptor antagonists.

Experimental Protocols

Histamine H3 Receptor Binding Assay

The affinity of this compound derivatives for the histamine H3 receptor is determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used as the radioligand.

  • Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity retained on the filter is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Derivatives of this compound and related methoxypyridines are a promising class of compounds with diverse biological activities. Their potential as both anticancer agents and histamine H3 receptor antagonists warrants further investigation. The experimental protocols and data presented in this guide provide a framework for the continued exploration and development of these compounds for therapeutic applications. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships and to optimize their pharmacological profiles.

The (4-Methoxypyridin-2-yl)methanamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (4-Methoxypyridin-2-yl)methanamine scaffold is an increasingly important structural motif in medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. This heterocyclic core, characterized by a pyridine ring substituted with a methoxy group at the 4-position and a methanamine group at the 2-position, offers a unique combination of electronic properties and hydrogen bonding capabilities. These features allow for high-affinity interactions with a variety of biological targets, making it a privileged scaffold in the design of novel drugs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating the this compound core, with a particular focus on its application in the development of kinase inhibitors.

I. Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes, often involving the construction of the substituted pyridine ring followed by the introduction or modification of the methanamine side chain. A common precursor for this scaffold is 2-amino-4-methoxypyridine.

Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine

A general and efficient method for the synthesis of 2-amino-4-methoxypyridine involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 2-aminopyridine derivative with a methoxide source.[1][2]

Procedure:

  • Reaction Setup: A solution of 4-chloropyridin-2-amine (10 g, 78.1 mmol) is prepared in a sodium methoxide solution (50 mL, 1 M) in a sealed reaction tube.[1][2]

  • Reaction Conditions: The reaction mixture is heated to 145 °C for 6 hours.[1][2]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, eluting with a 10% solution of methanol in dichloromethane to yield 2-amino-4-methoxypyridine as an off-white solid (7.7 g, 79% yield).[1][2]

Further elaboration to introduce the methanamine at the 2-position can be achieved through various synthetic transformations, including reduction of a nitrile or an amide, or by reductive amination of the corresponding aldehyde.

II. Biological Activity and Therapeutic Applications

The this compound scaffold is a key component in a variety of biologically active compounds, with a notable prominence in the field of kinase inhibition. The pyridine nitrogen and the methanamine side chain can act as crucial hydrogen bond donors and acceptors, while the methoxy group can influence solubility and metabolic stability, as well as participate in specific interactions with the target protein.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] A number of potent and selective inhibitors targeting components of this pathway feature a methoxypyridine core, demonstrating the utility of this scaffold in designing such agents.[3]

A recent study detailed the design and synthesis of a series of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors.[3] One of the standout compounds from this series, 22c , which incorporates a 2-methoxy-3-aminopyridine scaffold (an isomer of the title scaffold), exhibited potent inhibitory activity against PI3Kα and mTOR.[3]

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell Proliferation IC50 (nM)HCT-116 Cell Proliferation IC50 (nM)
22c 0.222313020

Data sourced from Wen et al. (2023).[3]

The potent activity of compound 22c underscores the potential of the methoxypyridine scaffold in the design of highly effective kinase inhibitors. The structure-activity relationship (SAR) studies revealed that the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety was crucial for potent PI3K inhibitory activity.[3]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of compounds against PI3K and mTOR can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase (PI3Kα or mTOR), the substrate (e.g., phosphatidylinositol for PI3K), ATP, and the test compound at various concentrations in a suitable buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of the test compounds is calculated as a percentage of the control (DMSO treated) and the IC50 values are determined by fitting the data to a dose-response curve.

III. Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling cascade. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, which in turn regulates protein synthesis, cell growth, and proliferation.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K | Inhibitor->mTORC1 |

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

General Drug Discovery Workflow

The discovery and development of novel therapeutic agents based on the this compound scaffold follow a structured and iterative workflow, integrating medicinal chemistry, pharmacology, and computational sciences.

Drug_Discovery_Workflow Target Target Identification & Validation Hit_ID Hit Identification (HTS, SBDD) Target->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead_Opt->Hit_to_Lead Iterative Optimization Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery and development.

IV. Conclusion

The this compound scaffold represents a valuable and versatile building block in the design of novel therapeutic agents. Its favorable physicochemical properties and ability to engage in key interactions with biological targets have led to its incorporation into potent modulators of various enzymes and receptors, with a particularly significant impact in the development of kinase inhibitors. The successful application of this scaffold in targeting the PI3K/Akt/mTOR pathway highlights its potential for the development of new anticancer therapies. Further exploration of the chemical space around this privileged core is anticipated to yield a new generation of selective and effective drugs for a range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Evaluation of (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry due to its structural similarity to molecules with demonstrated biological activity. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its pKa, lipophilicity (logP), and aqueous solubility. While direct experimental data for this specific molecule is limited, this guide presents estimated values derived from closely related structural analogs, providing a robust foundation for research and development activities. Furthermore, detailed experimental protocols for the determination of these properties are provided. Recognizing the potential of substituted pyridines in oncology, this guide also outlines a proposed experimental workflow for the biological evaluation of this compound as a potential anticancer agent, focusing on its possible role as a modulator of the PI3K/AKT/mTOR signaling pathway and as an inhibitor of tubulin polymerization.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following tables summarize the key identifiers and the estimated physicochemical properties of this compound.

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 194658-14-5
Chemical Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES COC1=CC(=NC=C1)CN
InChI InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3
Estimated Physicochemical Data
PropertyEstimated ValueBasis for Estimation
pKa (Aliphatic Amine) ~8.8Based on the experimental pKa of the aminomethyl group in 2-(Aminomethyl)pyridine (pKa₂ = 8.79)[1]. The electron-donating methoxy group at the 4-position is expected to have a minor effect on the basicity of the exocyclic amine.
pKa (Pyridine Nitrogen) ~6.5Based on the experimental pKa of 4-Methoxypyridine (pKa = 6.47)[2]. The aminomethyl group at the 2-position is expected to have a minimal inductive effect on the basicity of the pyridine nitrogen.
logP (Octanol-Water) ~-0.1Estimated from the predicted XlogP of -0.3[3] and the experimental logP of the parent compound 2-(Aminomethyl)pyridine, which is -0.2[4]. The methoxy group is expected to slightly increase lipophilicity.
Aqueous Solubility SolubleBased on the high water solubility of 2-(Aminomethyl)pyridine ("SOLUBLE" and "1000mg/ml at 20°C")[1][5]. The methoxy group is not expected to dramatically decrease the aqueous solubility, especially given the presence of two basic centers that can be protonated.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of the physicochemical properties is crucial for drug development. The following are detailed protocols for measuring the pKa, logP, and aqueous solubility of this compound.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Initial Acidification: Acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH. Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Since this compound has two basic centers (the aliphatic amine and the pyridine nitrogen), two inflection points are expected. The pKa values can be determined from the first derivative of the titration curve.

Determination of logP by Shake-Flask Method with HPLC Analysis

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Centrifuge

  • Vortex mixer

  • Glass vials

Procedure:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate. Use the appropriate phase for preparing solutions.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (phosphate buffer, pH 7.4).

  • Partitioning: In a glass vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol.

  • Equilibration: Tightly cap the vial and shake it vigorously using a vortex mixer for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and n-octanol phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.

  • Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility by Shake-Flask Method with UV-Vis Spectroscopy

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound (solid form)

  • Phosphate buffer (e.g., pH 7.4)

  • UV-Vis spectrophotometer

  • Shaker or orbital incubator maintained at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge and/or syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Measure the absorbance of these solutions at the wavelength of maximum absorbance (λ_max) for the compound using a UV-Vis spectrophotometer.

  • Calculation: Determine the concentration of the compound in the saturated solution by comparing its absorbance to a standard calibration curve prepared from known concentrations of the compound. The resulting concentration is the aqueous solubility.

Proposed Biological Evaluation Workflow

Given the structural alerts present in this compound and the known biological activities of related compounds, a logical starting point for its biological evaluation is in the context of cancer therapeutics. The following workflow is proposed to investigate its potential as an anticancer agent.

Anticancer Drug Screening Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Cellular Assays In_vitro_Cytotoxicity_Assay In vitro Cytotoxicity Assay (e.g., MTT, SRB on cancer cell lines) Determine_IC50 Determine IC50 Values In_vitro_Cytotoxicity_Assay->Determine_IC50 Tubulin_Polymerization_Assay Tubulin Polymerization Assay Determine_IC50->Tubulin_Polymerization_Assay If active PI3K_mTOR_Kinase_Assay PI3K/mTOR Kinase Assays Determine_IC50->PI3K_mTOR_Kinase_Assay If active Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis If active Western_Blot Western Blot Analysis (p-AKT, p-mTOR, etc.) PI3K_mTOR_Kinase_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Cycle_Analysis->Apoptosis_Assay

Proposed workflow for anticancer drug screening.

Potential Signaling Pathway Involvement: PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][5][6][7] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][7] Given that derivatives of methoxypyridine have been identified as PI3K/mTOR dual inhibitors, it is plausible that this compound could exert its potential anticancer effects through modulation of this pathway.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation PTEN PTEN PTEN->PIP3 inhibits Compound This compound Compound->PI3K Potential Inhibition Compound->mTORC1 Potential Inhibition

Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, leveraging data from structural analogs to offer valuable estimations for pKa, logP, and aqueous solubility. The detailed experimental protocols herein serve as a practical resource for the precise determination of these critical parameters. Furthermore, the proposed biological evaluation workflow, centered on its potential as an anticancer agent targeting the PI3K/AKT/mTOR pathway and tubulin polymerization, offers a strategic direction for future research. This comprehensive guide is intended to facilitate and accelerate the investigation of this compound in drug discovery and development programs.

References

An In-depth Technical Guide to (4-Methoxypyridin-2-yl)methanamine (CAS 194658-14-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanamine, with CAS number 194658-14-5, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the basic nitrogen of the pyridine ring, the primary amine, and the electron-donating methoxy group, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its applications in contemporary research, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a research chemical available from various commercial suppliers. Key identifying information and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 194658-14-5Sigma-Aldrich
Molecular Formula C₇H₁₀N₂OSigma-Aldrich
Molecular Weight 138.17 g/mol Ambeed
IUPAC Name This compoundSigma-Aldrich
Synonyms 2-(Aminomethyl)-4-methoxypyridine-
InChI Key SGKAHGGNLZRWQM-UHFFFAOYSA-NSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves the reduction of the corresponding nitrile, 2-cyano-4-methoxypyridine. This approach is analogous to the synthesis of similar aminomethylpyridines.

Proposed Synthetic Pathway

A potential two-step synthesis starting from 4-methoxypyridine is outlined below. The first step involves the cyanation of the pyridine ring at the 2-position, followed by the reduction of the nitrile group to a primary amine.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Chloropyrazolo[1,5-a]pyrimidine C Nucleophilic Aromatic Substitution A->C B This compound B->C D Pyrazolo[1,5-a]pyrimidin-7-amine Derivative C->D

An In-depth Technical Guide to 2-(aminomethyl)-4-methoxypyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-4-methoxypyridine, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive public data on this specific compound, this guide combines known information with representative data and protocols from closely related analogs to provide a thorough resource for researchers.

Chemical Identity and Synonyms

The compound 2-(aminomethyl)-4-methoxypyridine is a substituted pyridine with a methoxy group at the 4-position and an aminomethyl group at the 2-position. Establishing the correct nomenclature and identifying synonyms is crucial for accurate literature and database searches.

Table 1: Synonyms and Identifiers for 2-(aminomethyl)-4-methoxypyridine

Identifier Type Identifier
IUPAC Name (4-methoxypyridin-2-yl)methanamine
CAS Number 194658-14-5[1]
Molecular Formula C7H10N2O[1]
Molecular Weight 138.17 g/mol [1]
Canonical SMILES COC1=CC(=NC=C1)CN[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for 2-(aminomethyl)-4-methoxypyridine is scarce, predicted values and data from analogous compounds can provide useful estimates.

Table 2: Predicted Physicochemical Properties

Property Value Source
XLogP3 -0.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 51.3 ŲPubChem

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Representative Synthesis Protocols

The synthesis of aminomethylpyridine derivatives can be achieved through various synthetic routes. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the preparation of 2-(aminomethyl)-4-methoxypyridine.

Representative Synthesis of an Aminomethylpyridine Derivative

This protocol outlines a general method for the synthesis of 3-aminomethyl-pyridines via hydrogenation of the corresponding cyanopyridine. This approach is widely used for the preparation of aminomethyl-pyridines.

Experimental Protocol:

  • Hydrogenation Setup: A solution of the corresponding 3-cyano-pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) containing ammonia is prepared in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of Palladium on charcoal (Pd/C, 10 mol%) is added to the solution.

  • Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield the desired aminomethyl-pyridine.

Logical Workflow for a Potential Synthesis Route

The following diagram illustrates a potential synthetic workflow for obtaining a substituted aminomethyl-pyridine, starting from a cyanopyridine precursor.

G start Start with 3-Cyano-Pyridine Derivative hydrogenation Hydrogenation (e.g., Pd/C, H2) start->hydrogenation workup Reaction Work-up (Filtration, Concentration) hydrogenation->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product: 3-Aminomethyl-Pyridine Derivative purification->product

Caption: A logical workflow for the synthesis of a 3-aminomethyl-pyridine derivative.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(aminomethyl)-4-methoxypyridine is not extensively documented, methoxypyridine derivatives are known to exhibit a range of pharmacological effects. Notably, some sulfonamide methoxypyridine derivatives have been investigated as potent PI3K/mTOR dual inhibitors, which are key components of a critical signaling pathway in cancer.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it an important target for drug development.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by methoxypyridine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Methoxypyridine Derivative (Inhibitor) Inhibitor->PI3K Inhibits

References

Potential Therapeutic Targets for (4-Methoxypyridin-2-yl)methanamine Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores potential therapeutic applications for analogs of (4-Methoxypyridin-2-yl)methanamine by examining structurally related compounds and their interactions with various biological targets. While direct pharmacological data for derivatives of this compound is limited in publicly available literature, analysis of analogous chemical scaffolds reveals several promising avenues for drug discovery. This document outlines the key therapeutic targets, summarizes quantitative biological data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Analogs of the this compound scaffold have shown potential as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase involved in extracellular matrix remodeling. Dysregulation of LOXL2 is implicated in fibrosis and cancer progression, making it a compelling therapeutic target.[1][2] A notable example is (2-Chloropyridin-4-yl)methanamine, a selective LOXL2 inhibitor.[3][4]

Quantitative Data: LOXL2 Inhibition
CompoundTargetIC50 (nM)Assay Type
(2-Chloropyridin-4-yl)methanaminehLOXL2126Amplex Red Assay
PXS-5153AhLOXL2<40Amplex Red Assay
PAT-1251hLOXL2710Amplex Red Assay
Experimental Protocol: In Vitro LOXL2 Inhibition Assay (Amplex Red)

This protocol describes the determination of inhibitor potency against recombinant human LOXL2 using the Amplex Red assay, which measures the hydrogen peroxide (H₂O₂) produced during the enzymatic reaction.[1][5]

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., 1,5-diaminopentane)

  • Assay Buffer (e.g., 50 mM sodium borate, pH 8.2, with 1.2 M urea)

  • Test compounds (e.g., this compound analogs)

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of rhLOXL2 in assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a substrate/Amplex Red/HRP working solution in assay buffer.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and the substrate/Amplex Red/HRP solution.

    • Control wells (100% activity): Add rhLOXL2 solution and assay buffer (with the same final concentration of vehicle as the test compound wells).

    • Inhibitor wells: Add rhLOXL2 solution and the desired concentrations of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add the substrate/Amplex Red/HRP working solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.[1][5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

LOXL2_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Collagen Collagen/Elastin LOXL2 LOXL2 Collagen->LOXL2 Substrate Crosslinked_ECM Cross-linked ECM (Increased Stiffness) Integrin Integrin Crosslinked_ECM->Integrin Activates FAK FAK Integrin->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Activates EMT EMT, Invasion, Metastasis PI3K_Akt->EMT Promotes LOXL2->Crosslinked_ECM Oxidative Deamination Analog This compound Analog (Inhibitor) Analog->LOXL2 Inhibits

Caption: LOXL2 signaling pathway in fibrosis and cancer.

LOXL2_Workflow A Prepare Reagents: - rhLOXL2 - Test Compound Dilutions - Substrate/Amplex Red/HRP Mix B Add rhLOXL2 and Test Compound to 96-well plate A->B C Pre-incubate at 37°C for 30 min B->C D Initiate Reaction: Add Substrate/Amplex Red/HRP Mix C->D E Measure Fluorescence (Kinetic) Ex: 540 nm, Em: 590 nm D->E F Data Analysis: Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for LOXL2 Inhibition Assay.

Histamine H3 Receptor (H3R) Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. H3R antagonists/inverse agonists are being investigated for the treatment of various neurological and psychiatric disorders.[6] Non-imidazole compounds, including those with a pyridine core, are a well-established class of H3R antagonists.

Quantitative Data: Pyridine-based H3R Antagonists
CompoundReceptorKi (nM)Functional Assay (pA2)
ADS003hH3R-8.47
ADS009hH3R-7.79
PitolisanthH3R1.5-
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of test compounds for the human H3 receptor using a radiolabeled antagonist.[7][8][9]

Materials:

  • Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: 100 µM histamine.

  • Test compounds (e.g., this compound analogs).

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of the test compound.

  • Initiate Binding: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Signaling Pathway and Experimental Workflow

H3R_Pathway cluster_Presynaptic Presynaptic Neuron H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits NT_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) Gi_o->NT_Release Inhibits cAMP cAMP AC->cAMP Produces cAMP->NT_Release Modulates Histamine Histamine Histamine->H3R Activates Analog This compound Analog (Antagonist) Analog->H3R Blocks

Caption: Histamine H3 Receptor signaling pathway.

H3R_Binding_Workflow A Prepare Reagents: - H3R Membranes - Radioligand ([3H]-Nα-methylhistamine) - Test Compound Dilutions B Combine Reagents in 96-well plate A->B C Incubate at 25°C for 60-120 min B->C D Rapid Filtration through GF/C filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate % Specific Binding and IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Workflow for H3R Radioligand Binding Assay.

Dopamine D4 Receptor (D4R) Ligands

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex and hippocampus. It is implicated in cognitive processes and is a target for the treatment of neuropsychiatric disorders such as schizophrenia and ADHD.[10][11] Compounds containing a pyridine ring linked to a piperidine or piperazine moiety have been identified as potent and selective D4R ligands.

Quantitative Data: Pyridine-based D4R Ligands
CompoundReceptorKi (nM)
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-oneD40.5
YM-43611hD42.10
BelaperidoneD43.1
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human D4 receptor.[12][13]

Materials:

  • Membranes from cells stably expressing the human D4 receptor (e.g., CHO cells).

  • Radioligand: [³H]N-methylspiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: 10 µM haloperidol.

  • Test compounds.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% PEI.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]N-methylspiperone, and varying concentrations of the test compound.

  • Initiate Binding: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters and wash with ice-cold wash buffer.

  • Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 and subsequently the Ki value as described for the H3R binding assay.

Signaling Pathway and Experimental Workflow

D4R_Pathway cluster_Neuron Neuron D4R Dopamine D4 Receptor Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Dopamine Dopamine Dopamine->D4R Binds Analog This compound Analog (Ligand) Analog->D4R Binds

Caption: Dopamine D4 Receptor signaling pathway.

D4R_Binding_Workflow A Prepare Reagents: - D4R Membranes - Radioligand ([3H]N-methylspiperone) - Test Compound Dilutions B Combine Reagents in 96-well plate A->B C Incubate at Room Temp for 2 hours B->C D Rapid Filtration through GF/C filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 E->F G Calculate Ki Value F->G

Caption: Workflow for D4R Radioligand Binding Assay.

Conclusion

The exploration of chemical scaffolds related to this compound reveals a rich landscape of potential therapeutic targets. The structural motif of a substituted aminomethylpyridine is present in potent and selective modulators of LOXL2, the histamine H3 receptor, and the dopamine D4 receptor, among others. The data and protocols presented in this guide offer a solid foundation for initiating drug discovery programs aimed at developing novel therapeutics based on this versatile chemical core. Further synthesis and screening of direct analogs of this compound against these and other targets are warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Methoxypyridin-2-yl)methanamine Derivatives for Structure-Activity Relationship (SAR) Studies as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction: The (4-Methoxypyridin-2-yl)methanamine scaffold is a key pharmacophore in the development of various therapeutic agents. Its derivatives have shown significant potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical in cancer cell proliferation, survival, and metabolism. This document provides detailed protocols for the synthesis of the core scaffold and its derivatives, along with a representative Structure-Activity Relationship (SAR) study to guide lead optimization efforts.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is achieved through a two-step process involving the formation of a nitrile intermediate followed by its reduction.

Step 1: Synthesis of 4-Cyano-2-methoxypyridine

This procedure outlines the synthesis of the nitrile precursor from 2-chloro-4-cyanopyridine.

Experimental Protocol:

  • To a solution of 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in 10 mL of dioxane, add a 25% methanolic solution of sodium methoxide (2.27 g, 10.5 mmol).

  • Heat the reaction mixture to reflux for 5 hours.

  • After reflux, cool the mixture to room temperature and let it stand overnight in a refrigerator.

  • Collect the resulting precipitate by filtration and wash it with cold methanol.

  • Concentrate the filtrate to approximately 10 mL and add 100 mL of water.

  • Collect the new precipitate by filtration and wash it with water to yield 4-cyano-2-methoxypyridine as a white solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitrile to the primary amine.

Experimental Protocol:

  • In a high-pressure reaction vessel, dissolve 4-cyano-2-methoxypyridine (1.34 g, 10 mmol) in methanol saturated with ammonia.

  • Add Raney nickel (approximately 10% by weight of the nitrile) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol containing a small percentage of ammonium hydroxide.

II. Derivatization for SAR Studies: Synthesis of Sulfonamide Derivatives

The primary amine of this compound can be readily derivatized to explore the SAR. A common modification is the formation of sulfonamides.

Experimental Protocol for Sulfonamide Synthesis:

  • Dissolve this compound (1.38 g, 10 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride, 1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the pyridine under reduced pressure.

  • Add water (50 mL) to the residue and stir for 1 hour.

  • Collect the precipitate by filtration, wash with hexane, and dry to obtain the sulfonamide derivative.

III. Structure-Activity Relationship (SAR) Studies

The following table summarizes the SAR of a series of hypothetical this compound sulfonamide derivatives as PI3Kα and mTOR inhibitors. The data is illustrative and based on general trends observed for this class of compounds.

Compound IDR Group (on Sulfonyl Chloride)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
1a Phenyl150250
1b 4-Fluorophenyl120200
1c 2,4-Difluorophenyl80150
1d 4-Chlorophenyl135220
1e 4-Methylphenyl160280
1f 4-Methoxyphenyl180300
1g Naphthalen-2-yl95170

SAR Summary:

  • Halogen Substitution: Introduction of fluorine atoms on the phenyl ring (compounds 1b and 1c ) generally leads to increased potency against both PI3Kα and mTOR compared to the unsubstituted phenyl analog (1a ). Dihalogen substitution appears to be more favorable.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (halogens) tend to enhance activity, while electron-donating groups (methyl, methoxy) may slightly decrease potency (compounds 1e and 1f ).

  • Aromatic Ring Size: Extending the aromatic system, for example, by using a naphthyl group (1g ), can be beneficial for activity.

IV. Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow A 2-Chloro-4-cyanopyridine B 4-Cyano-2-methoxypyridine A->B NaOMe, MeOH/Dioxane, Reflux C This compound (Core Scaffold) B->C H2, Raney Ni, NH3/MeOH E Sulfonamide Derivatives C->E Pyridine D Sulfonyl Chloride (R-SO2Cl) D->E

Caption: Synthetic workflow for this compound derivatives.

SAR Logic Diagram

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Activity A Core Scaffold This compound B Amine Derivatization (e.g., Sulfonamides) A->B C Substitution on Sulfonamide Aryl Ring B->C D PI3K/mTOR Inhibition C->D SAR Evaluation

Caption: Logical relationship in the SAR study of the derivatives.

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of the derivatives.

Protocol for N-alkylation of (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (4-Methoxypyridin-2-yl)methanamine, a versatile building block in medicinal chemistry. The N-alkylation of its primary amine functionality is a crucial step for creating libraries of compounds to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Two primary and effective methods for N-alkylation are presented: Reductive Amination and Direct Alkylation with Alkyl Halides.

Key Synthetic Strategies

Two principal strategies for the N-alkylation of this compound are detailed below:

  • Reductive Amination: This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding secondary amine.[1][2] This method is often preferred due to its high selectivity and mild reaction conditions, which help to prevent over-alkylation.[1][3]

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base.[4] While straightforward, this method may require careful control of reaction conditions to avoid the formation of di-alkylated and quaternary ammonium salt byproducts.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of primary amines analogous to this compound. The yields are representative and may vary based on the specific substrate and reaction conditions.

Table 1: Reductive Amination of Primary Amines with Various Aldehydes

Aldehyde/KetoneReducing AgentSolventReaction Time (h)Yield (%)Notes
Aromatic AldehydeSodium TriacetoxyborohydrideDCM/DCE2-1685-95Clean reaction, good for a wide range of aldehydes.[1]
Aliphatic AldehydeSodium TriacetoxyborohydrideDCM/DCE4-1880-90Generally good yields.
KetoneSodium CyanoborohydrideMethanol12-2470-85Reaction may be slower than with aldehydes.[3]

Table 2: Direct Alkylation of Primary Amines with Various Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Benzyl BromideK₂CO₃Acetonitrile25-506-1285-98Generally high yielding and clean reactions.[5]
Ethyl IodideCs₂CO₃DMF258-1680-95Cesium carbonate can enhance reactivity.
Methyl IodideK₂CO₃Acetonitrile254-875-90Risk of over-alkylation.[3]

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[1]

Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol details the N-alkylation using an alkyl halide and a non-nucleophilic base.[1]

Materials:

  • This compound

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and the base (2.0 eq) in the anhydrous solvent (0.1-0.2 M), add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ or Cs₂CO₃ was used, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography.[5]

Mandatory Visualization

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine This compound in Anhydrous Solvent start->amine carbonyl Aldehyde or Ketone imine_formation Imine Formation (RT, 30-60 min) amine->imine_formation carbonyl->imine_formation 1.0-1.2 eq reduction Addition of NaBH(OAc)₃ Reduction (RT, 2-16h) imine_formation->reduction monitoring Monitor by TLC/LC-MS reduction->monitoring quench Quench with sat. NaHCO₃ monitoring->quench extraction Extraction with DCM quench->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine_base This compound + Base (K₂CO₃/Cs₂CO₃) in Anhydrous Solvent start->amine_base alkyl_halide Alkyl Halide reaction Reaction at 50-80°C (4-24h) amine_base->reaction alkyl_halide->reaction 1.0-1.2 eq monitoring Monitor by TLC/LC-MS reaction->monitoring filtration Filter Inorganic Salts monitoring->filtration concentration Concentrate Filtrate filtration->concentration extraction Aqueous Work-up & Extraction concentration->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: Workflow for N-alkylation via Direct Alkylation.

References

Application Notes and Protocols for the Use of (4-Methoxypyridin-2-yl)methanamine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Methoxypyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the parallel synthesis of compound libraries to explore chemical space and identify novel bioactive molecules. Its structure, featuring a primary amine on a substituted pyridine scaffold, makes it an ideal reagent for creating diverse libraries of amides, sulfonamides, and other derivatives. This document provides detailed application notes and protocols for the effective utilization of this compound in parallel synthesis workflows, enabling the rapid generation of focused compound libraries for lead discovery and optimization.

Application: Parallel Amide Library Synthesis

The primary amino group of this compound serves as a key functional handle for amide bond formation. In parallel synthesis, this allows for the rapid combination of a diverse set of carboxylic acids with the (4-Methoxypyridin-2-yl)methylamine core, generating a library of novel amide compounds. This approach is instrumental in structure-activity relationship (SAR) studies, where modifications to the carboxylic acid portion can systematically probe interactions with a biological target.

Experimental Protocol: Parallel Solution-Phase Amide Synthesis

This protocol outlines the parallel synthesis of an amide library from this compound and a selection of carboxylic acids in a 96-well plate format.

Materials and Reagents:

  • This compound

  • A diverse library of carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional)

  • Parallel synthesizer or shaker/heater block

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M solution of each carboxylic acid from the library in anhydrous DMF.

    • Prepare a 0.5 M solution of DIC in anhydrous DMF.

    • Prepare a 0.5 M solution of HOBt in anhydrous DMF.

    • Prepare a 1.0 M solution of Triethylamine (TEA) in anhydrous DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.

    • Add 100 µL (0.05 mmol) of the HOBt stock solution to each well.

    • Add 100 µL (0.05 mmol) of the DIC stock solution to each well.

    • Seal the plate and allow the activation to proceed for 30 minutes at room temperature with gentle shaking.

    • Add 100 µL (0.05 mmol) of the this compound stock solution to each well.

    • Add 50 µL (0.05 mmol) of the TEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the 96-well plate and place it on a shaker at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of DCM to each well, sealing, and shaking vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic (bottom) layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of DCM and combine the organic layers.

    • Evaporate the solvent from the collection plate using a centrifugal evaporator.

  • Analysis and Purification:

    • Dissolve the crude product in each well in 1 mL of DMSO.

    • Analyze the purity and confirm the identity of the products in each well using HPLC-MS.

    • If necessary, purify the desired compounds using preparative HPLC.

Data Presentation: Representative Amide Library Synthesis

The following table summarizes hypothetical results from a parallel synthesis of a small amide library using this compound.

Carboxylic Acid Building BlockProduct Molecular Weight ( g/mol )Purity (%) by HPLCYield (mg)
Benzoic Acid228.26959.8
4-Chlorobenzoic Acid262.719210.5
3-Phenylpropanoic Acid256.329610.9
Cyclohexanecarboxylic Acid234.329810.3
Acetic Acid180.22897.2

Visualization of Workflows and Reactions

Diagram: Parallel Amide Synthesis Workflow

Parallel_Amide_Synthesis_Workflow start Start: Reagent Preparation dispensing Dispense Carboxylic Acids (96-well plate) start->dispensing activation Add HOBt and DIC (Activation) dispensing->activation amine_addition Add this compound and TEA activation->amine_addition reaction React at Room Temperature (16 hours) amine_addition->reaction workup Aqueous Work-up and Extraction reaction->workup analysis HPLC-MS Analysis workup->analysis purification Preparative HPLC (if required) analysis->purification end End: Compound Library analysis->end Directly to library if purity is sufficient purification->end Parallel_Sulfonamide_Synthesis_Workflow start Start: Reagent Preparation dispensing Dispense Amine and Base (96-well plate at 0°C) start->dispensing addition Add Sulfonyl Chlorides dispensing->addition reaction React at Room Temperature (12 hours) addition->reaction workup Aqueous Work-up and Extraction reaction->workup drying Dry Organic Layer workup->drying analysis HPLC-MS Analysis drying->analysis end End: Compound Library analysis->end

Application of (4-Methoxypyridin-2-yl)methanamine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanamine is a versatile fragment molecule that holds significant potential in fragment-based drug design (FBDD). Its structural features, including a pyridine ring for potential hydrogen bonding and pi-stacking interactions, a methoxy group as a hydrogen bond acceptor, and a methylamine group for hydrogen bonding and as a vector for chemical elaboration, make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, from initial screening to hit-to-lead optimization.

The pyridine moiety is a common scaffold in medicinal chemistry, and its derivatives have been successfully developed into drugs for a wide range of diseases. In the context of FBDD, the simplicity and functionality of this compound allow it to efficiently explore the chemical space of a target's binding site. Its low molecular weight and complexity are advantageous for achieving high ligand efficiency, a key parameter in FBDD.

Data Presentation

While specific screening data for this compound is not extensively available in the public domain, the following table presents representative quantitative data for structurally similar pyridine-based fragments identified in various FBDD campaigns. This data illustrates the typical binding affinities and ligand efficiencies observed for such fragments against different protein targets.

Fragment IDTarget ProteinScreening MethodBinding Affinity (Kd)Ligand Efficiency (LE)
P1 Protein Kinase ASurface Plasmon Resonance800 µM0.35
P2 Bromodomain-containing protein 4 (BRD4)NMR Spectroscopy1.2 mM0.31
P3 Heat shock protein 90 (Hsp90)X-ray Crystallography500 µM0.38
P4 WD repeat-containing protein 5 (WDR5)Surface Plasmon Resonance950 µM0.33
P5 Mycobacterial Membrane Protein Large 3 (MmpL3)Thermal Shift Assay1.5 mM0.29

Note: The data above is representative of pyridine-containing fragments and is intended for illustrative purposes. Actual binding affinities for this compound will be target-dependent.

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screening campaign to identify binding of this compound to a target protein of interest.

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Target protein (purified, >95% homogeneity)

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, NTA)

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

2. Method:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level (typically 2000-10000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare a solution of this compound in running buffer at a suitable concentration (e.g., 200 µM). A DMSO concentration gradient should also be run for solvent correction.

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds).

    • Allow for a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Regenerate the sensor surface with an injection of the regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding response.

    • A significant and reproducible binding response indicates a hit.

    • For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the binding affinity (Kd).

Protocol 2: Hit Validation and Characterization using NMR Spectroscopy

This protocol describes the use of Saturation Transfer Difference (STD) NMR to validate the binding of this compound and identify the parts of the molecule interacting with the target protein.

1. Materials and Reagents:

  • This compound

  • Target protein

  • NMR buffer (e.g., deuterated phosphate buffer)

  • NMR spectrometer equipped with a cryoprobe

2. Method:

  • Sample Preparation:

    • Prepare a solution of the target protein in the NMR buffer to a final concentration of 10-50 µM.

    • Prepare a stock solution of this compound in the same deuterated buffer.

    • Add the fragment to the protein solution to a final concentration of 1-2 mM.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the fragment alone.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selective saturation of protein resonances and observing the transfer of saturation to the bound fragment.

    • Acquire a reference off-resonance spectrum.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum confirms binding.

    • The relative intensities of the signals in the STD spectrum indicate which protons of the fragment are in closest proximity to the protein, providing information on the binding epitope.

Mandatory Visualizations

G FBDD Workflow for this compound cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Hit-to-Lead cluster_3 Outcome a Fragment Library (including target fragment) b Primary Screen (SPR) a->b c Hit Identification b->c d NMR Spectroscopy (STD-NMR) c->d e X-ray Crystallography d->e f Binding Affinity (ITC) d->f g Structure-Based Design e->g f->g h Synthesis of Analogs g->h i SAR Analysis h->i i->g j Lead Optimization i->j k Lead Compound j->k

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Hit-to-Lead Optimization

Once this compound is identified and validated as a binder to a target of interest, the next crucial step is its optimization into a more potent lead compound. This process is guided by structural information obtained from techniques like X-ray crystallography and the structure-activity relationship (SAR) of synthesized analogs.

A notable example of the utility of this scaffold is in the development of inhibitors for WD repeat-containing protein 5 (WDR5), a key component in various epigenetic regulatory complexes and a target in cancer therapy. In this context, the this compound fragment can serve as a key building block. The primary amine provides a vector for chemical elaboration, allowing for the introduction of other chemical moieties to explore and occupy adjacent pockets in the protein's binding site.

For instance, in the development of inhibitors for mycobacterial targets, the (pyridin-2-ylmethyl)amine core has been shown to be a valuable pharmacophore. Starting with a fragment like this compound, medicinal chemists can synthesize a library of derivatives by acylating the primary amine with various carboxylic acids or reacting it with sulfonyl chlorides to introduce diverse R-groups. These modifications aim to improve binding affinity and selectivity, as well as to optimize pharmacokinetic properties.

G Hit-to-Lead Progression of this compound cluster_0 Initial Hit cluster_1 Optimization Strategy cluster_2 Improved Compound cluster_3 Final Goal a This compound (Fragment Hit) b Structure-Based Design (X-ray, Modeling) a->b c Vector for Elaboration (Methylamine group) b->c d Synthesis of Analogs (Amide/Sulfonamide Formation) c->d e SAR Exploration d->e f Optimized Analog (Increased Potency & Selectivity) e->f g Lead Compound f->g

Caption: A logical diagram illustrating the hit-to-lead optimization process.

Conclusion

This compound represents a valuable starting point for FBDD campaigns targeting a variety of protein classes. Its favorable physicochemical properties and versatile chemical handles make it an ideal fragment for hit identification and subsequent optimization. The protocols and workflows described herein provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Through systematic screening, validation, and structure-guided optimization, this compound can be elaborated into potent and selective lead compounds with therapeutic potential.

Application Notes and Protocols: (4-Methoxypyridin-2-yl)methanamine as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Methoxypyridin-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The pyridine scaffold is a privileged structure, known for its ability to form key hydrogen bond interactions with the hinge region of various protein kinases. The methoxy and methylamine substituents on this particular precursor offer versatile handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

These application notes provide a comprehensive overview of the utility of this compound and its analogs as precursors for the synthesis of potent kinase inhibitors, with a focus on inhibitors of the PI3K/mTOR signaling pathway. Detailed experimental protocols for synthesis and in vitro kinase assays are provided to guide researchers in their drug discovery efforts.

Kinase Inhibitors Derived from Methoxypyridine Scaffolds

The methoxypyridine core is a key component in a variety of kinase inhibitors. Notably, derivatives of this scaffold have shown significant inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in a signaling pathway frequently dysregulated in cancer.

Quantitative Data: PI3K/mTOR Inhibition

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR. The data for a representative potent compound is summarized below.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
22c PI3Kα0.22HCT-11620
mTOR23MCF-7130

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and enhance anti-tumor efficacy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the points of inhibition by methoxypyridine-derived dual inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound and its analogs, as well as a general procedure for in vitro kinase inhibition assays.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes the synthesis of a 3-phenyl-N-((4-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine derivative, demonstrating the direct utility of this compound as a reactant.

Materials:

  • 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine (1 equivalent)

  • This compound (1.2 equivalents)

  • Diisopropylethylamine (DIPEA)

  • Isopropyl alcohol (iPrOH)

Procedure:

  • To a solution of 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine in isopropyl alcohol, add this compound and diisopropylethylamine.

  • Reflux the reaction mixture for 19 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol is adapted from a study on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[4][5]

Synthesis_Workflow Start Starting Materials: - 7-chloro-pyrazolo[1,5-a]pyrimidine - this compound Reaction Reaction: - iPrOH, DIPEA - Reflux, 19h Start->Reaction Workup Aqueous Workup: - Extraction - Washing - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - Pyrazolo[1,5-a]pyrimidine Derivative Purification->Product Kinase_Assay_Workflow Setup 1. Reaction Setup: - Kinase, Substrate, Inhibitor in 384-well plate Initiate 2. Initiate Reaction: - Add ATP Setup->Initiate Incubate 3. Incubate: - Room Temperature Initiate->Incubate Detect 4. Stop & Detect: - Add ADP-Glo Reagent I (Deplete ATP) Incubate->Detect Signal 5. Generate Signal: - Add ADP-Glo Reagent II (ADP to ATP -> Light) Detect->Signal Read 6. Read Plate: - Measure Luminescence Signal->Read Analyze 7. Analyze Data: - Calculate % Inhibition - Determine IC50 Read->Analyze

References

Application Notes and Protocols for In Vivo Studies of Compounds Containing the (4-Methoxypyridin-2-yl)methanamine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-Methoxypyridin-2-yl)methanamine moiety is a structural motif of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyridine ring, substituted with a methoxy group and an aminomethyl side chain, offers multiple points for interaction with biological targets. This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to evaluate the pharmacokinetic, efficacy, and preliminary safety profiles of novel compounds incorporating this scaffold. The protocols are based on established methodologies for analogous pyridine derivatives and are intended to serve as a comprehensive guide for preclinical research.

Potential Therapeutic Applications

Based on the known activities of structurally related pyridine-containing compounds, molecules with the this compound moiety may be investigated for a range of therapeutic applications, including:

  • Oncology: Pyridine derivatives have been explored as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[1][2]

  • Inflammation: The anti-inflammatory properties of pyridine analogs have been documented, suggesting potential applications in treating inflammatory disorders.[3][4]

  • Central Nervous System (CNS) Disorders: The ability of some pyridine-containing molecules to modulate neurotransmitter systems, such as GABAergic signaling, makes them candidates for neurological and psychiatric conditions.

General Workflow for In Vivo Evaluation

A systematic approach is crucial for the in vivo characterization of novel compounds. The following workflow outlines the key stages of preclinical evaluation.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vivo Pharmacokinetics & Toxicity cluster_2 Phase 3: In Vivo Efficacy Studies A Compound Synthesis & Characterization B In Vitro Screening (Target Identification, Potency) A->B C Dose Formulation & Stability B->C D Single Dose Escalation (MTD Determination) C->D E Pharmacokinetic (PK) Profiling (Rodent Models) D->E F Preliminary Toxicology (7-14 day study) E->F G Animal Model Selection (Disease-specific) F->G H Efficacy Evaluation (Dose-Response) G->H I Pharmacodynamic (PD) Biomarker Analysis H->I

Figure 1: General workflow for the in vivo evaluation of novel compounds.

Experimental Protocols

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.

Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).

Materials:

  • Test compound containing the this compound moiety.

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water, 10% DMSO in saline).

  • Intravenous (IV) and oral (PO) dosing equipment.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Centrifuge and equipment for plasma separation.

  • LC-MS/MS or other validated analytical instrumentation.

Protocol:

  • Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-5 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10-50 mg/kg).

  • Administration: Administer the formulated compound to the respective groups.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Dose (mg/kg)210
Cmax (ng/mL)Data to be determinedData to be determined
Tmax (h)Data to be determinedData to be determined
AUC (0-t) (ng·h/mL)Data to be determinedData to be determined
AUC (0-inf) (ng·h/mL)Data to be determinedData to be determined
Half-life (t½) (h)Data to be determinedData to be determined
Clearance (CL) (mL/min/kg)Data to be determined-
Volume of Distribution (Vd) (L/kg)Data to be determined-
Bioavailability (F%)-Data to be determined

Table 1: Template for summarizing pharmacokinetic parameters.

In Vivo Efficacy Study: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the test compound in a relevant cancer model.

Animal Model: Athymic nude mice (6-8 weeks old).

Materials:

  • Human cancer cell line (e.g., a line with known alterations in the PI3K/Akt/mTOR or Hedgehog pathway).

  • Matrigel or other appropriate vehicle for cell implantation.

  • Test compound and vehicle for administration.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment and control groups (n=8-10 per group).

    • Group 1: Vehicle control.

    • Group 2: Test compound (low dose).

    • Group 3: Test compound (high dose).

    • Group 4: Positive control (standard-of-care chemotherapeutic).

  • Treatment: Administer the test compound and controls daily (or as determined by PK data) via the appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Record the body weight of each animal twice weekly as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Tissue Collection: Collect tumors for pharmacodynamic (e.g., Western blot, IHC) and histopathological analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Data to be determined-
Test CompoundLow DoseData to be determinedData to be determined
Test CompoundHigh DoseData to be determinedData to be determined
Positive ControlDoseData to be determinedData to be determined

Table 2: Template for summarizing tumor growth inhibition data.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema (Anti-inflammatory Model)

Objective: To assess the acute anti-inflammatory activity of the test compound.

Animal Model: Male Wistar rats (150-200 g).

Materials:

  • Test compound and vehicle.

  • Carrageenan (1% w/v in sterile saline).

  • Plethysmometer.

  • Reference anti-inflammatory drug (e.g., Indomethacin).

Protocol:

  • Grouping: Divide animals into control and treatment groups.

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)Edema Inhibition (%)
Vehicle Control-Data to be determined-
Test CompoundLow DoseData to be determinedData to be determined
Test CompoundHigh DoseData to be determinedData to be determined
Indomethacin10Data to be determinedData to be determined

Table 3: Template for summarizing anti-inflammatory activity data.

Potential Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

Dysregulation of the PI3K/Akt/mTOR pathway is a common event in many cancers, leading to increased cell proliferation and survival.[5][6]

G RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of certain cancers.[7][8]

G Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Promotes

Figure 3: Simplified Hedgehog signaling pathway.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vivo investigation of compounds containing the this compound moiety. Researchers should adapt these protocols based on the specific properties of their test compounds and the therapeutic area of interest. Careful and systematic evaluation of pharmacokinetics, efficacy, and safety is paramount for the successful preclinical development of novel drug candidates.

References

Application Notes and Protocols for the Purification of (4-Methoxypyridin-2-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanamine is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. Due to its basic nature, purification by standard silica gel chromatography can be challenging, often resulting in poor separation, peak tailing, and low recovery. This document provides detailed application notes and optimized protocols for the successful purification of this compound using column chromatography, ensuring high purity and yield for downstream applications.

Introduction

The purification of amine-containing heterocyclic compounds, such as this compound, presents a common challenge in organic synthesis. The basic nitrogen atom in the pyridine ring and the primary amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction leads to non-ideal chromatographic behavior. To overcome these issues, several strategies can be employed, including the use of a modified mobile phase or alternative stationary phases.

This guide outlines a systematic approach to purify this compound, beginning with thin-layer chromatography (TLC) for solvent system selection, followed by a detailed protocol for preparative column chromatography.

Chromatographic Principles and Challenges

Standard silica gel is an acidic stationary phase.[2] Basic compounds like this compound can be strongly adsorbed onto the silica surface, which can cause:

  • Irreversible Adsorption: Leading to significant loss of the compound on the column.

  • Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad peaks and poor separation from impurities.[1]

  • Compound Degradation: Some sensitive amines may degrade on the acidic silica surface.

To counteract these effects, the interaction between the basic amine and the acidic silica must be minimized. This is typically achieved by:

  • Adding a Basic Modifier: A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), is added to the mobile phase. This base neutralizes the active silanol sites, allowing the target amine to travel through the column with less interaction.[1]

  • Using an Alternative Stationary Phase: Amine-functionalized silica or neutral alumina can be used as the stationary phase to avoid the acidic nature of standard silica gel.

Data Presentation: Recommended Purification Parameters

The optimal parameters for column chromatography should be determined empirically, starting with TLC analysis. The table below summarizes recommended starting conditions for the purification of this compound.

ParameterRecommendationNotes
Stationary Phase Silica Gel (230-400 mesh)Most common and cost-effective. Requires a basic modifier in the eluent.
Amine-functionalized Silica GelAn excellent alternative that often provides superior results by minimizing acid-base interactions.
Alumina (neutral, Brockmann I)A basic stationary phase that can be effective for purifying amines.
Mobile Phase (Eluent) Dichloromethane/Methanol/Triethylamine (e.g., 95:5:0.5 to 90:10:1 v/v/v)A common starting system. The polarity is adjusted by varying the methanol concentration. TEA is crucial to prevent peak tailing.
Ethyl Acetate/Hexane/Triethylamine (e.g., gradient from 20% to 80% EtOAc)Suitable for less polar impurities. A gradient elution is often effective. A small amount of TEA (0.5-1%) should be included.
TLC Analysis The target compound should have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.[3]
Column Loading 1-3% of silica gel weight (e.g., 100-300 mg crude on 30g silica)Overloading the column will lead to poor separation. Dry loading is recommended for samples not readily soluble in the initial mobile phase.[3]
Detection UV light (254 nm) or Potassium Permanganate (KMnO₄) stainThe pyridine ring is UV active. KMnO₄ is a good general stain for organic compounds.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare TLC Chambers: Line two small beakers or TLC tanks with filter paper and add two different solvent systems to a depth of ~0.5 cm. For example:

    • System A: 95:5 Dichloromethane/Methanol

    • System B: 50:50 Ethyl Acetate/Hexane

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate with a KMnO₄ solution.

  • Analyze and Optimize: Calculate the Retention Factor (Rf) for the product spot.[4] If the Rf is not in the desired range of 0.2-0.4, adjust the solvent polarity.

    • If Rf is too low (compound is not moving), increase the polarity (e.g., increase the percentage of methanol).

    • If Rf is too high (compound moves with the solvent front), decrease the polarity (e.g., decrease the percentage of methanol).

  • Add Basic Modifier: Once a suitable solvent polarity is found, add ~0.5-1% triethylamine (TEA) to the mobile phase and re-run the TLC. This should result in a more defined spot with a slightly higher Rf value and reduced streaking. This final solvent system will be used for the column.

Protocol 2: Preparative Column Chromatography
  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size (a general rule is to use 30-100g of silica gel per gram of crude material).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2:1 Hexane/EtOAc/TEA or 100% Dichloromethane with 1% TEA).

    • Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry. Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and silica.

    • Open the stopcock and begin collecting fractions in test tubes. Apply gentle positive pressure with air or nitrogen if necessary to achieve a steady flow rate.

    • If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., methanol or ethyl acetate).

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

    • Combine the fractions containing the pure compound.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and should be removed during this process.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Obtain the final mass and characterize the product (e.g., by NMR, MS) to confirm purity.

Mandatory Visualizations

Workflow for Purification

The following diagram outlines the logical workflow for the purification of this compound.

G cluster_prep Method Development cluster_purification Column Chromatography cluster_analysis Analysis & Isolation TLC_Screen 1. TLC Screening: - Test various solvent systems (e.g., DCM/MeOH, EtOAc/Hexane) Rf_Check 2. Rf Analysis: - Aim for product Rf of 0.2-0.4 TLC_Screen->Rf_Check Add_TEA 3. Add Basic Modifier: - Add 0.5-1% Triethylamine (TEA) to mobile phase Rf_Check->Add_TEA Optimize Polarity Final_TLC 4. Final TLC Confirmation: - Confirm spot shape and Rf Add_TEA->Final_TLC Prep_Column 5. Prepare Column: - Slurry pack silica gel with initial eluent + TEA Final_TLC->Prep_Column Load_Sample 6. Load Sample: - Dry load crude product onto silica Prep_Column->Load_Sample Elute 7. Elute Column: - Collect fractions, use gradient if necessary Load_Sample->Elute Analyze_Fractions 8. Analyze Fractions by TLC Elute->Analyze_Fractions Combine_Fractions 9. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate 10. Evaporate Solvent Combine_Fractions->Evaporate Final_Product 11. Pure Product Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Product does not elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol).
Strong, irreversible binding to silica.Ensure an adequate amount of TEA (1%) is in the eluent. Consider switching to alumina or amine-functionalized silica.
Product elutes with solvent front Mobile phase is too polar.Decrease the percentage of the polar solvent.
Significant peak tailing/streaking Insufficient neutralization of silica gel.Increase the concentration of TEA in the mobile phase (up to 2%). Pre-treat the silica by flushing the column with the TEA-containing eluent before loading.
Poor separation from impurities Incorrect solvent system. Column overloading.Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded onto the column. Use a slower flow rate.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with careful optimization of the mobile phase. The key to overcoming the challenges associated with this basic compound is the suppression of adverse interactions with the acidic silica gel stationary phase. The addition of a basic modifier like triethylamine is a simple and highly effective strategy. By following the detailed protocols for TLC analysis and preparative column chromatography outlined in this guide, researchers can consistently obtain this valuable building block in high purity, facilitating the advancement of drug discovery and development projects.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-Methoxypyridin-2-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanamine is a crucial building block in medicinal chemistry, frequently incorporated into the structure of various pharmacologically active compounds. Its synthesis on a large scale is essential for advancing drug discovery programs and ensuring a steady supply for preclinical and clinical studies. These application notes provide detailed protocols for a robust and scalable two-step synthesis of this compound, commencing from the readily available starting material, 2-chloro-4-cyanopyridine. The outlined procedures are designed for kilogram-scale production and emphasize safety, efficiency, and high purity of the final product and its key intermediate, 4-methoxy-2-cyanopyridine.

Synthetic Pathway Overview

The scalable synthesis of this compound is accomplished via a two-stage process. The first stage involves a nucleophilic aromatic substitution to produce the key intermediate, 4-methoxy-2-cyanopyridine. The subsequent stage employs catalytic hydrogenation to reduce the nitrile group, yielding the desired primary amine.

G A 2-Chloro-4-cyanopyridine C 4-Methoxy-2-cyanopyridine A->C Stage 1: Nucleophilic Substitution Reflux B Sodium Methoxide in Methanol/Dioxane E This compound C->E Stage 2: Catalytic Hydrogenation Pressure, Heat D H2, Catalyst (e.g., Raney Ni, Pt/C)

Figure 1: Overall synthetic pathway for this compound.

Stage 1: Scale-Up Synthesis of 4-Methoxy-2-cyanopyridine

This protocol details the synthesis of the intermediate 4-methoxy-2-cyanopyridine from 2-chloro-4-cyanopyridine via a nucleophilic substitution reaction with sodium methoxide.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor Prepare & Purge 100 L Reactor charge_sm Charge 2-chloro- 4-cyanopyridine Solution prep_reactor->charge_sm prep_naome Prepare Sodium Methoxide Solution prep_naome->charge_sm reflux Heat to Reflux (e.g., 2.5 hours) charge_sm->reflux cool Cool to Room Temperature reflux->cool filter1 Filter Reaction Mixture cool->filter1 concentrate Concentrate Filtrate filter1->concentrate precipitate Add Water to Precipitate Product concentrate->precipitate filter2 Filter & Wash Solid Product precipitate->filter2 dry Dry Product Under Vacuum filter2->dry

Figure 2: Workflow for the synthesis of 4-Methoxy-2-cyanopyridine.

Materials and Equipment
  • 100 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe

  • 20 L Addition Funnel

  • Nutsche Filter-Dryer or similar large-scale filtration apparatus

  • Vacuum Oven

  • 2-Chloro-4-cyanopyridine

  • Sodium metal or Sodium Methoxide solution (25% in methanol)

  • Anhydrous Methanol

  • Dioxane

  • Deionized Water

Experimental Protocol
  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Sodium Methoxide Preparation: In a separate suitable vessel, carefully dissolve sodium (2.08 kg, 90.4 mol) in anhydrous methanol (28.5 L). Alternatively, charge a 25% solution of sodium methoxide in methanol.

  • Charge Starting Material: Dissolve 2-chloro-4-cyanopyridine (11.55 kg, 83.4 mol) in a 1:1 mixture of methanol and dioxane (85 L).

  • Reaction: Add the 2-chloro-4-cyanopyridine solution to the sodium methoxide solution in the reactor. Heat the mixture to reflux and maintain for approximately 2.5 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[1]

  • Cooling and Initial Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any precipitated salts.[1]

  • Concentration: Reduce the volume of the filtrate by approximately half via distillation under reduced pressure.[1]

  • Precipitation: Add deionized water (40 L) to the concentrated filtrate to precipitate the product.[1]

  • Isolation and Drying: Collect the solid product by filtration, wash with deionized water, and dry under vacuum at 50-60 °C to a constant weight.

Quantitative Data
ParameterValue
Starting Material 2-Chloro-4-cyanopyridine
Scale 11.55 kg
Reagents Sodium (2.08 kg), Methanol (28.5 L), Dioxane (42.5 L)
Reaction Time ~2.5 hours at reflux
Typical Yield 50-75%
Product Purity (HPLC) >98%

Stage 2: Scale-Up Synthesis of this compound

This protocol describes the catalytic hydrogenation of 4-methoxy-2-cyanopyridine to the final product, this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation prep_autoclave Prepare & Purge High-Pressure Autoclave charge_catalyst Charge Catalyst (e.g., Raney Ni) prep_autoclave->charge_catalyst prep_solution Prepare Solution of 4-Methoxy-2-cyanopyridine prep_solution->charge_catalyst seal_purge Seal Reactor & Purge with N2 then H2 charge_catalyst->seal_purge pressurize_heat Pressurize with H2 & Heat seal_purge->pressurize_heat monitor Monitor H2 Uptake & Reaction Progress pressurize_heat->monitor cool_depressurize Cool & Depressurize Reactor monitor->cool_depressurize filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst concentrate Concentrate Filtrate Under Reduced Pressure filter_catalyst->concentrate purify Purify by Distillation or Crystallization concentrate->purify

Figure 3: Workflow for the synthesis of this compound.

Materials and Equipment
  • High-Pressure Hydrogenation Reactor (Autoclave) with stirrer, heating/cooling jacket, and pressure gauge

  • Catalyst Filtration System (e.g., Celite pad filtration)

  • Rotary Evaporator or other solvent removal system

  • Vacuum Distillation Apparatus

  • 4-Methoxy-2-cyanopyridine

  • Raney Nickel (slurry in water) or Platinum on Carbon (Pt/C)

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

Experimental Protocol
  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry.

  • Charging: Charge the autoclave with a solution of 4-methoxy-2-cyanopyridine (e.g., 5 kg) in a suitable solvent such as ethanol or methanolic ammonia (50 L).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% w/w) to the reactor under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to the desired temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. Confirm completion with a suitable analytical method.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or crystallization to achieve the desired purity.

Quantitative Data
ParameterValue
Starting Material 4-Methoxy-2-cyanopyridine
Scale 5 kg
Catalyst Raney Nickel or 5% Pt/C
Solvent Ethanol or Methanolic Ammonia
Hydrogen Pressure 50-100 psi
Reaction Temperature 40-60 °C
Typical Yield 80-95%
Product Purity (HPLC) >99%

Safety Considerations for Scale-Up

  • Stage 1 (Nucleophilic Substitution): The use of sodium metal requires strict anhydrous conditions and careful handling due to its high reactivity with water. The reaction can be exothermic, and temperature control is crucial. Dioxane is a flammable solvent and a suspected carcinogen; appropriate personal protective equipment (PPE) and ventilation are required.

  • Stage 2 (Catalytic Hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-maintained autoclave in a designated area with appropriate safety features. Hydrogenation catalysts like Raney Nickel can be pyrophoric upon exposure to air, especially after the reaction. The catalyst should always be kept wet with solvent during filtration and handling.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be carried out by trained personnel in a suitably equipped facility, and a thorough risk assessment should be conducted before commencing any scale-up synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (4-Methoxypyridin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Methoxypyridin-2-yl)methanamine.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: We are attempting the synthesis of this compound but are observing very low to no yield. What are the potential causes and solutions?

A: Low or no yield in this synthesis can stem from several factors, depending on the chosen synthetic route. The two primary routes are the reduction of 4-methoxy-2-cyanopyridine and the reductive amination of 4-methoxy-2-formylpyridine.

For the Reduction of 4-methoxy-2-cyanopyridine:

  • Catalyst Inactivity or Poisoning: The catalyst, particularly palladium on carbon (Pd/C) or Raney Nickel, is susceptible to poisoning by sulfur-containing impurities or by the pyridine nitrogen itself. The electron-donating 4-methoxy group can enhance the coordinating ability of the pyridine nitrogen, exacerbating catalyst inhibition.

    • Troubleshooting Steps:

      • Use a fresh, high-quality catalyst.

      • Increase catalyst loading.

      • Employ acidic additives: The addition of acids like hydrochloric acid (HCl) or acetic acid can protonate the pyridine nitrogen, reducing its coordination to the catalyst surface.[1]

      • Consider alternative catalysts: Rhodium-based catalysts (e.g., Rh/C) or platinum-based catalysts (e.g., PtO₂) are often more effective for pyridine ring hydrogenation and may be less prone to poisoning in this context.[1]

  • Insufficient Hydrogen Pressure or Temperature: The reduction of the nitrile group on a pyridine ring can be challenging and may require forcing conditions.

    • Troubleshooting Steps:

      • Increase hydrogen pressure: Pressures in the range of 30-80 bar are often necessary for complete pyridine ring saturation, and similar conditions may be beneficial for the nitrile reduction.[1]

      • Increase reaction temperature: Elevating the temperature to 60-80 °C can improve the reaction rate.[1]

For the Reductive Amination of 4-methoxy-2-formylpyridine:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine source (e.g., ammonia or an ammonia equivalent) to form the imine is a critical equilibrium-driven step.

    • Troubleshooting Steps:

      • Ensure anhydrous conditions: Water can inhibit imine formation. Use dry solvents and reagents.

      • Use a dehydrating agent: The addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium towards the imine.

      • Control pH: The reaction is typically favored under weakly acidic conditions (pH 4-5) to facilitate protonation of the carbonyl oxygen without protonating the amine nucleophile excessively.

  • Choice and Activity of Reducing Agent: The reducing agent must be capable of reducing the imine in the presence of the starting aldehyde.

    • Troubleshooting Steps:

      • Sodium Borohydride (NaBH₄): This is a common and effective reducing agent for imines. Ensure it is added after sufficient time has been allowed for imine formation.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and can selectively reduce the iminium ion in the presence of the aldehyde, allowing for a one-pot reaction.[1]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent suitable for one-pot reductive aminations.[1]

Issue 2: Incomplete Reaction and Presence of Starting Material

Q: Our reaction appears to stall, and we observe a significant amount of unreacted starting material. How can we drive the reaction to completion?

A: Incomplete reactions are common and can often be addressed by optimizing the reaction parameters.

  • Prolonged Reaction Time: Some reductions of substituted pyridines can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Reagent Stoichiometry: Ensure the correct molar ratios of reagents are being used. For reductive amination, a slight excess of the amine source and the reducing agent may be beneficial.

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

    • For catalytic hydrogenation, protic solvents like ethanol or acetic acid can be effective.[1]

    • For reductive amination with borohydride reagents, alcoholic solvents like methanol or ethanol are commonly used.

Issue 3: Formation of Byproducts

Q: We are observing significant byproduct formation in our synthesis. What are the likely side products and how can we minimize them?

A: The nature of the byproducts will depend on the synthetic route.

In the Reduction of 4-methoxy-2-cyanopyridine:

  • Partially Hydrogenated Intermediates: Incomplete reduction can lead to the formation of partially hydrogenated pyridine rings (e.g., tetrahydropyridines).

    • Mitigation: Increase hydrogen pressure, temperature, and/or reaction time.

  • Over-reduction: In some cases, the methoxy group may be susceptible to hydrogenolysis, leading to the formation of the corresponding alcohol or even complete removal.

    • Mitigation: Screen different catalysts and use milder reaction conditions.

In the Reductive Amination of 4-methoxy-2-formylpyridine:

  • Alcohol Formation: Reduction of the starting aldehyde to the corresponding alcohol by the reducing agent is a common side reaction.

    • Mitigation: Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the iminium ion.

  • Secondary Amine Formation: If the newly formed primary amine reacts with another molecule of the starting aldehyde, a secondary amine byproduct can be formed.

    • Mitigation: Use a larger excess of the initial amine source (e.g., ammonia) to favor the formation of the primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The two most common and practical starting materials are 4-methoxy-2-cyanopyridine and 4-methoxy-2-formylpyridine. The choice between these will depend on commercial availability, cost, and the laboratory's capabilities for handling specific reagents and reaction conditions (e.g., high-pressure hydrogenation).

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to monitor and optimize are:

  • Catalyst selection and handling (for nitrile reduction).

  • Hydrogen pressure and temperature (for nitrile reduction).

  • pH control (for reductive amination).

  • Choice of reducing agent (for reductive amination).

  • Reaction time and temperature.

  • Purity of starting materials and solvents.

Q3: How can I purify the final product, this compound?

A3: As a basic compound, this compound can be purified using several techniques:

  • Acid-Base Extraction: The product can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, and the purified amine is extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used for purification. However, due to the basic nature of the amine, tailing can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • High-Pressure Hydrogenation: This should only be performed by trained personnel using appropriate high-pressure equipment in a well-ventilated area or a dedicated hydrogenation laboratory.

  • Raney Nickel: This catalyst can be pyrophoric (ignites spontaneously in air) when dry. It should be handled as a slurry in water or a suitable solvent.

  • Cyanide Compounds: If starting from 4-methoxy-2-cyanopyridine, be aware of the potential hazards of cyanide-containing compounds and handle them with appropriate care.

  • Borohydride Reagents: These reagents react with water and protic solvents to release hydrogen gas, which is flammable. They should be handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-methoxy-2-cyanopyridine

This protocol outlines a general procedure for the catalytic hydrogenation of 4-methoxy-2-cyanopyridine. Optimization of catalyst, solvent, temperature, and pressure may be required.

Materials:

  • 4-methoxy-2-cyanopyridine

  • Catalyst (e.g., 10% Pd/C, Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, Acetic Acid)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a suitable high-pressure reactor, dissolve 4-methoxy-2-cyanopyridine (1.0 eq) in the chosen solvent.

  • Carefully add the catalyst (typically 5-10 mol%).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction, column chromatography, or distillation.

ParameterRecommended Range
Catalyst 10% Pd/C, Raney Nickel, PtO₂, Rh/C
Solvent Ethanol, Methanol, Acetic Acid
Temperature 60 - 80 °C
H₂ Pressure 50 - 80 bar
Catalyst Loading 5 - 10 mol%
Protocol 2: Synthesis via Reductive Amination of 4-methoxy-2-formylpyridine

This protocol describes a one-pot reductive amination procedure.

Materials:

  • 4-methoxy-2-formylpyridine

  • Ammonia source (e.g., 7N ammonia in methanol)

  • Reducing agent (e.g., Sodium Borohydride, Sodium Cyanoborohydride)

  • Solvent (e.g., Methanol, Ethanol)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-methoxy-2-formylpyridine (1.0 eq) in methanol in a round-bottom flask.

  • Add the ammonia solution (e.g., 7N in methanol, 5-10 eq) to the flask.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., Sodium Borohydride, 1.5 eq) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product as required.

ParameterRecommended Reagent/Condition
Ammonia Source 7N Ammonia in Methanol
Reducing Agent Sodium Borohydride, Sodium Cyanoborohydride
Solvent Methanol, Ethanol
Temperature 0 °C to Room Temperature
pH Weakly acidic (catalytic acetic acid)

Visualizations

workflow_nitrile_reduction start Start: 4-methoxy-2-cyanopyridine reaction Catalytic Hydrogenation (e.g., Raney Ni, H₂) start->reaction workup Workup: 1. Catalyst Filtration 2. Solvent Removal reaction->workup purification Purification: - Acid-Base Extraction - Chromatography - Distillation workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for nitrile reduction.

workflow_reductive_amination start Start: 4-methoxy-2-formylpyridine + Ammonia Source imine_formation Imine Formation (Weakly Acidic) start->imine_formation reduction Reduction (e.g., NaBH₄) imine_formation->reduction workup Workup: 1. Quenching 2. Extraction reduction->workup purification Purification workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for reductive amination.

troubleshooting_logic cluster_nitrile Nitrile Reduction Route cluster_redam Reductive Amination Route issue Low Yield / Incomplete Reaction catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading - Add acid issue->catalyst conditions_h2 Optimize Conditions - Increase H₂ pressure - Increase temperature - Prolong reaction time issue->conditions_h2 imine Promote Imine Formation - Anhydrous conditions - Dehydrating agent - Adjust pH issue->imine reducing_agent Verify Reducing Agent - Check activity - Use selective reagent (e.g., NaBH₃CN) issue->reducing_agent solution Improved Yield catalyst->solution conditions_h2->solution imine->solution reducing_agent->solution

Caption: Troubleshooting decision tree.

References

Common impurities in (4-Methoxypyridin-2-yl)methanamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling (4-Methoxypyridin-2-yl)methanamine. The information is presented in a clear question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound typically arise from the synthetic route used. A prevalent method for its synthesis is the reduction of 2-cyano-4-methoxypyridine. Therefore, potential impurities include:

  • Unreacted Starting Material: 2-cyano-4-methoxypyridine.

  • Intermediates from Precursor Synthesis: If the 2-cyano-4-methoxypyridine precursor is synthesized from 2-chloro-4-cyanopyridine and sodium methoxide, residual 2-chloro-4-cyanopyridine could be present.

  • Byproducts of Nitrile Reduction: The reduction of the nitrile group can sometimes lead to the formation of small amounts of the corresponding aldehyde (4-methoxy-2-picolinaldehyde) through incomplete reduction or hydrolysis of an intermediate imine. Over-reduction is also a possibility, though less common with standard reagents.

  • Secondary Amines: Dimerization or reaction of the product with starting materials can lead to the formation of secondary amines, such as bis((4-methoxypyridin-2-yl)methyl)amine.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethanol, tetrahydrofuran, diethyl ether) may be present.

  • Degradation Products: As an amine, it may be susceptible to oxidation or reaction with atmospheric carbon dioxide over time if not stored properly.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main compound from its non-volatile organic impurities. A reversed-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents and some lower molecular weight byproducts. Derivatization may sometimes be necessary for less volatile amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are excellent for structural confirmation of the desired product and for identifying and quantifying impurities that are present in significant amounts (typically >1%).

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for a preliminary assessment of purity.

Q3: My aminopyridine compound shows significant tailing on a silica gel TLC plate and during column chromatography. How can I fix this?

A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.5-1% (v/v) of triethylamine (TEA) or pyridine is sufficient to neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks and improved separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more reagent.
Inefficient work-up.Optimize the work-up procedure. For example, ensure complete extraction of the product and efficient removal of water-soluble byproducts.
Presence of Unreacted 2-cyano-4-methoxypyridine Incomplete reduction of the nitrile.Ensure the reducing agent is fresh and used in sufficient molar excess. Optimize reaction conditions (temperature, time, solvent).
Presence of a byproduct with a similar polarity to the product Formation of a structurally related impurity (e.g., a secondary amine).Utilize a high-resolution purification technique like flash column chromatography with a modified mobile phase (see FAQ Q3) or preparative HPLC.
Product is an oil instead of a solid Presence of residual solvents or impurities.Purify the product further using column chromatography or vacuum distillation. Ensure the product is thoroughly dried under high vacuum.
Product discolors upon storage Oxidation or degradation of the amine.Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperature and protected from light.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is effective for separating the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Separate the aqueous layer and save it. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is >10. This will deprotonate the amine hydrochloride and precipitate the free amine.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for HPLC Purity Analysis

This is a general guideline for the purity assessment of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Data Presentation

Table 1: Common Impurities and their Likely Origin

Impurity Name Chemical Structure Likely Origin
2-cyano-4-methoxypyridineCOC1=CC(C#N)=CN=C1Unreacted starting material from nitrile reduction.
2-chloro-4-cyanopyridineClC1=CC(C#N)=CN=C1Unreacted starting material from the synthesis of the cyano precursor.
4-methoxy-2-picolinaldehydeCOC1=CC(C=O)=CN=C1Incomplete reduction or hydrolysis of the intermediate imine.
bis((4-methoxypyridin-2-yl)methyl)amineCOC1=CC(CNHCH2C2=NC=CC(OC)=C2)=CN=C1Side reaction during nitrile reduction.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Information Provided Advantages Limitations
HPLC Quantitative purity, detection of non-volatile impurities.High resolution, high sensitivity, well-established.May require reference standards for impurity identification.
GC-MS Identification and quantification of volatile impurities and residual solvents.High sensitivity, provides structural information of impurities.May require derivatization for non-volatile compounds.
NMR Structural confirmation, identification and quantification of major impurities.Non-destructive, provides detailed structural information.Lower sensitivity compared to chromatographic methods.
TLC Qualitative assessment of purity, reaction monitoring.Simple, fast, and inexpensive.Not quantitative, lower resolution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 2-cyano-4-methoxypyridine reduction Reduction (e.g., LiAlH4, H2/Catalyst) start->reduction crude_product Crude this compound reduction->crude_product extraction Acid-Base Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification pure_product Pure this compound extraction->pure_product recrystallization Recrystallization chromatography->recrystallization Final Polishing chromatography->pure_product recrystallization->pure_product hplc HPLC gcms GC-MS nmr NMR pure_product->hplc pure_product->gcms pure_product->nmr troubleshooting_logic cluster_impurities Impurity Type start Low Purity Detected check_impurities Identify Impurities (HPLC, GC-MS, NMR) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material byproduct Side-Reaction Byproduct? check_impurities->byproduct solvent Residual Solvent? check_impurities->solvent optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction Yes improve_purification Improve Purification Method (e.g., change chromatography conditions) byproduct->improve_purification Yes dry_product Dry Product Under High Vacuum solvent->dry_product Yes reanalyze Re-analyze for Purity optimize_reaction->reanalyze improve_purification->reanalyze dry_product->reanalyze

Troubleshooting low yield in pyridinylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridinylmethanamine, particularly addressing issues of low yield.

Frequently Asked Questions (FAQs)

General Low Yield Issues

Q1: My pyridinylmethanamine synthesis is resulting in a consistently low yield. What are the primary factors I should investigate first?

A1: Low yields in pyridinylmethanamine synthesis, typically achieved through reductive amination of a pyridinecarboxaldehyde, can stem from several factors. A systematic investigation should begin with the most common culprits:

  • Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical. Optimization of these parameters is often necessary.[1] Some reactions may require lower temperatures to prevent byproduct formation, while others need higher temperatures to overcome activation barriers.[1]

  • Purity of Starting Materials: Impurities in the pyridinecarboxaldehyde, the amine source (e.g., ammonia, ammonium acetate), or the solvent can interfere with the reaction, leading to side products and reduced yields.[1] Ensure all reagents are of high purity and solvents are anhydrous, as the initial imine formation produces water.[2]

  • Reducing Agent Activity: The choice and quality of the reducing agent are paramount. The activity of borohydride reagents can degrade over time, especially if not stored under anhydrous conditions.

  • Inefficient Purification: Significant product loss can occur during workup and purification. Pyridinylmethanamines can be challenging to purify due to their basicity.[1]

Q2: I am not observing any product formation. What are the likely causes?

A2: A complete lack of product formation points to a fundamental issue with the reaction setup or reagents. Consider the following possibilities:

  • Incorrect Reagents: Verify that the correct pyridinecarboxaldehyde isomer and amine source were used.

  • Inactive Reducing Agent: The reducing agent may be completely degraded. Test the activity of the reducing agent on a known, reliable reaction.

  • Suboptimal pH: Imine formation is often most efficient under mildly acidic conditions (pH 4-5).[3] Without proper pH control, the initial condensation of the aldehyde and amine may not occur. Adding a catalytic amount of acetic acid can be beneficial.[4]

  • Catalyst Deactivation: If using a catalytic hydrogenation method (e.g., H₂/Pd/C), the catalyst may be poisoned or deactivated.[1]

Reagent and Reaction Condition Problems

Q3: How do I choose the right reducing agent for my reductive amination, and how does it impact my yield?

A3: The choice of reducing agent is critical as it can affect both the yield and the side product profile. Different reducing agents have varying reactivity and selectivity.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the intermediate imine and the starting pyridinecarboxaldehyde.[3] To minimize aldehyde reduction, the imine should be allowed to form completely before the addition of NaBH₄.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the imine over the aldehyde, especially at a controlled pH (around 6-7).[2][3] This allows for a one-pot reaction where the aldehyde, amine, and reducing agent are all present from the start. However, it can release toxic byproducts like HCN during workup.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent for reductive amination that is often preferred for its selectivity and less hazardous nature compared to NaBH₃CN.[5] It is particularly effective for a wide range of substrates.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): A green chemistry approach that can be very effective.[6] However, the pyridine ring can sometimes be reduced under harsh conditions, and the catalyst can be sensitive to poisoning.

Comparative Data of Reducing Agents in Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride Two-step process: imine formation followed by reduction. Often run in methanol.[6]Cost-effective, readily available.Can reduce the starting aldehyde, leading to lower yields of the desired amine.[3]
Sodium Cyanoborohydride One-pot reaction at pH 6-7.[2]Selective for imine reduction in the presence of aldehydes.[3]Toxic byproducts (HCN) can be generated during workup.[2] Slower reaction rates.
Sodium Triacetoxyborohydride One-pot reaction, often in dichloromethane (DCM) or dichloroethane (DCE).[5][6]High selectivity, mild conditions, non-toxic byproducts.[5]More expensive than NaBH₄.
H₂/Pd/C Hydrogen atmosphere (from balloon to high pressure), typically in ethanol or methanol.[6]"Green" reagent, high yields possible.Potential for over-reduction of the pyridine ring, catalyst poisoning, requires specialized equipment.[1]

Q4: My reaction is very slow or appears to stall. What can I do to improve the reaction rate?

A4: Stalled or slow reactions are a common issue. Here are some troubleshooting steps:

  • Monitor Imine Formation: The rate-limiting step can be the initial formation of the imine. This step is catalyzed by mild acid.[4] You can monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or NMR before adding the reducing agent.[4]

  • Increase Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction.[7] However, be cautious as higher temperatures can also promote side reactions.[7]

  • Optimize Solvent: The choice of solvent can influence reaction rates.[1] Protic solvents like methanol or ethanol can be effective, but aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used, particularly with NaBH(OAc)₃.[6]

  • Check Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of the amine source is sometimes used to drive the imine formation equilibrium.

Side Reactions and Impurities

Q5: I am observing significant byproduct formation. What are the most common side reactions in pyridinylmethanamine synthesis?

A5: The primary side reaction of concern is the reduction of the starting pyridinecarboxaldehyde to the corresponding pyridinylmethanol.[4] Over-alkylation, where the newly formed pyridinylmethanamine reacts with another molecule of the aldehyde, can also occur, leading to the formation of a tertiary amine.

Q6: How can I minimize the formation of pyridinylmethanol?

A6: The formation of the alcohol byproduct occurs when the reducing agent attacks the starting aldehyde before it can form an imine. To minimize this:

  • Use a Selective Reducing Agent: Employ a milder reducing agent like NaBH₃CN or NaBH(OAc)₃, which are more selective for the imine than the aldehyde.[3]

  • Two-Step Procedure: If using a strong reducing agent like NaBH₄, allow the imine to form completely before adding the reductant.[3] This can be achieved by stirring the pyridinecarboxaldehyde and the amine source together for a period (e.g., 1-2 hours) before introducing the NaBH₄.[6]

Q7: Is it possible for the pyridine ring itself to be reduced during the reaction?

A7: Yes, reduction of the pyridine ring is a potential side reaction, particularly when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) under harsh conditions (high pressure and temperature). This will lead to the formation of the corresponding piperidine derivative. To avoid this, use milder conditions or a different reducing agent.

Product Isolation and Purification

Q8: I am having difficulty purifying my pyridinylmethanamine product. What are some effective strategies?

A8: The basic nature of the pyridine nitrogen and the primary amine can make purification challenging, especially with column chromatography on silica gel.

  • Acid-Base Extraction: An effective way to separate the basic amine product from non-basic impurities is through an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities, followed by basification (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If column chromatography is necessary, tailing can be an issue on silica gel.[1] This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent system.[1]

  • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1] For liquid products, distillation under reduced pressure may be an option if the product is thermally stable.

Experimental Protocols

General Protocol for Reductive Amination of Pyridine-2-carboxaldehyde using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-2-carboxaldehyde (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the amine source. For the synthesis of the primary amine, ammonium acetate (1.5 - 2.0 equivalents) can be used. Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, acid-base extraction, or distillation.[1]

Visual Guides

Troubleshooting_Workflow start Low Yield Observed analyze_crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analyze_crude check_reagents Verify Purity and Integrity of Starting Materials and Reagents optimize_reagents Use Fresh Reagents/ Test Reducing Agent Activity check_reagents->optimize_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, pH) optimize_conditions Systematically Optimize Conditions (e.g., Temp Screen, Solvent Screen) check_conditions->optimize_conditions no_product No Product Formed analyze_crude->no_product side_products Side Products Observed analyze_crude->side_products incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction no_product->check_reagents Yes identify_byproducts Identify Byproducts to Diagnose Side Reactions side_products->identify_byproducts Yes incomplete_reaction->check_conditions Yes end Improved Yield optimize_reagents->end extend_time Increase Reaction Time or Temperature optimize_conditions->extend_time modify_protocol Modify Protocol to Minimize Side Reactions (e.g., change reducing agent, two-step process) identify_byproducts->modify_protocol modify_protocol->end extend_time->end

Caption: Troubleshooting workflow for low yield in pyridinylmethanamine synthesis.

Side_Reactions cluster_main Desired Pathway Py_CHO Pyridinecarboxaldehyde Imine Imine Intermediate Py_CHO->Imine - H2O Py_CHO->Imine AlcoholByproduct Side Product: Pyridinylmethanol Py_CHO->AlcoholByproduct + [H] (Aldehyde Reduction) Py_CHO->AlcoholByproduct Overalkylation Side Product: Tertiary Amine Py_CHO->Overalkylation Amine + R-NH2 Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent_Selective Selective Reducing Agent (e.g., NaBH(OAc)3) DesiredProduct Desired Product: Pyridinylmethanamine Imine->DesiredProduct + [H] Imine->DesiredProduct DesiredProduct->Overalkylation + Py-CHO - H2O + [H] DesiredProduct->Overalkylation

Caption: Main reaction pathway vs. potential side reactions in synthesis.

References

Stability of (4-Methoxypyridin-2-yl)methanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is predictive and based on the chemical properties of the functional groups present in (4-Methoxypyridin-2-yl)methanamine and data from structurally related compounds. No direct experimental stability data for this specific molecule was found in the public domain. It is essential to perform experimental verification for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three functional groups:

  • 4-Methoxy Group: An ether linkage on the pyridine ring which can be susceptible to cleavage under strong acidic conditions.

  • Pyridine Ring: An aromatic heterocyclic amine that can undergo reactions at the nitrogen atom (protonation) or on the ring itself.

  • Aminomethyl Group (Picolylamine moiety): A primary amine attached to a methylene group, which is basic and can be a site for various reactions.

Q2: How is the pH of the solution expected to affect the stability of this compound?

A2: The pH will significantly impact the ionization state and, consequently, the stability of the molecule.

  • Acidic Conditions (pH < 2): Both the pyridine nitrogen (predicted pKa ~5-6) and the primary amine (predicted pKa ~8-9) will be protonated. The methoxy group may be susceptible to acid-catalyzed hydrolysis, leading to the formation of the corresponding pyridone.

  • Neutral Conditions (pH ~7): The pyridine nitrogen will be partially protonated, while the primary amine will be predominantly protonated. The compound is expected to be relatively stable.

  • Basic Conditions (pH > 10): Both nitrogen atoms will be in their free base form. The compound is expected to be generally stable, although strong basic conditions combined with high temperatures could promote other degradation pathways.

Q3: What are the most likely degradation pathways for this compound under acidic conditions?

A3: Under strong acidic conditions (e.g., >1N HCl) and elevated temperatures, the most probable degradation pathway is the acid-catalyzed cleavage of the methoxy ether bond.[1][2][3][4][5] This would result in the formation of (4-hydroxy-pyridin-2-yl)methanamine .

Q4: What degradation is expected under basic conditions?

A4: this compound is expected to be relatively stable under mild basic conditions. Under harsh conditions (e.g., >1N NaOH, high temperature), degradation, if any, is less predictable without experimental data. Potential, though less likely, pathways could involve the pyridine ring or oxidation if air is present. Nucleophilic aromatic substitution at the 2- or 4-positions of the pyridine ring is a possibility, but typically requires a good leaving group.[6][7][8][9][10]

Q5: Is the compound susceptible to oxidation?

A5: Yes, the aminomethyl group and the electron-rich pyridine ring are potentially susceptible to oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen in the presence of light or metal ions) could lead to the formation of various oxidation products, including the corresponding imine, aldehyde, or N-oxide.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation observed in acidic solution. The methoxy group is likely undergoing acid-catalyzed hydrolysis.Buffer the solution to a pH > 4. If acidic conditions are required, perform the experiment at a lower temperature and for a shorter duration.
Multiple unexpected peaks in HPLC after storage. The compound may be sensitive to light or air (oxidation).Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility in aqueous buffers. The free base may have low aqueous solubility.Adjust the pH to be at least 2 pH units below the pKa of the most basic nitrogen to ensure the formation of the more soluble salt form.
Inconsistent results between experiments. The compound may be adsorbing to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.

Predicted Stability Summary

The following table summarizes the predicted stability of this compound under typical forced degradation conditions as recommended by ICH guidelines.[11][12][13][14][15]

Condition Predicted Stability Likely Degradation Pathway(s)
Acidic (e.g., 0.1N - 1N HCl) Potentially unstable, especially with heat.Acid-catalyzed hydrolysis of the methoxy group to form the corresponding hydroxypyridine.
Basic (e.g., 0.1N - 1N NaOH) Likely stable at room temperature; may degrade with heat.Less predictable; potential for ring or side-chain reactions under harsh conditions.
Oxidative (e.g., 3% H₂O₂) Likely unstable.Oxidation of the aminomethyl group and/or the pyridine ring (N-oxidation).
Thermal (Dry Heat) Likely stable at moderate temperatures.Degradation would depend on the melting point and decomposition temperature.
Photolytic (UV/Vis light) Potentially unstable.Photodegradation, possibly involving the pyridine ring and promoting oxidation.

Experimental Protocols: Forced Degradation Studies

These are generalized protocols that should be adapted and optimized for your specific experimental setup and analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12][13][14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1N NaOH before analysis.

  • Analyze by a stability-indicating HPLC method.[16][17][18][19][20]

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points.

  • Neutralize the aliquots with an equivalent amount of 1N HCl before analysis.

  • Analyze by HPLC.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at various time points.

  • Analyze by HPLC.

5. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at, for example, 80°C.

  • Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.

6. Photolytic Degradation:

  • Expose the solid compound and a solution (e.g., 1 mg/mL in methanol/water) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples by HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc characterize Identify & Characterize Degradation Products hplc->characterize

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_main Starting Material cluster_degradation Potential Degradation Products parent This compound acid_prod (4-Hydroxypyridin-2-yl)methanamine parent->acid_prod  Acidic Hydrolysis  (Strong Acid, Heat) ox_prod Oxidation Products (e.g., N-oxide, imine) parent->ox_prod  Oxidation  (e.g., H₂O₂)

Caption: Hypothesized degradation pathways.

References

Technical Support Center: Synthesis of Substituted Pyridin-2-yl-methylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridin-2-yl-methylamines. This guide addresses common side reactions and offers detailed experimental protocols to optimize synthetic outcomes.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of substituted pyridin-2-yl-methylamines.

Issue 1: Formation of Over-Alkylated Byproducts

Q1: I am observing the formation of a tertiary amine (N,N-dimethylated) byproduct during the N-methylation of a primary pyridin-2-yl-methylamine. How can I prevent this over-alkylation?

A1: Over-alkylation is a common issue when using reactive methylating agents. The Eschweiler-Clarke reaction is a preferred method for the controlled methylation of primary and secondary amines to tertiary amines, as it inherently avoids the formation of quaternary ammonium salts.[1][2][3] This method uses formaldehyde as the methyl source and formic acid as the reducing agent.[1] The reaction stops at the tertiary amine stage because it is impossible for a tertiary amine to form another imine or iminium ion, which is a necessary intermediate for methylation in this reaction.[1]

To favor mono-methylation and prevent di-alkylation, controlling the stoichiometry of the reagents is crucial. Using less than two equivalents of formaldehyde when starting with a primary amine will result in a mixture of the tertiary amine, the secondary amine, and unreacted starting material, with the tertiary amine being the major product.[1] For selective mono-alkylation, alternative strategies might be necessary, such as using protecting groups or specific catalytic systems designed for mono-N-alkylation.[4][5]

Table 1: Influence of Reaction Conditions on N-Methylation Selectivity

Starting MaterialMethylating SystemKey ParameterProduct Distribution (Desired:Byproduct)Reference
Primary AmineFormaldehyde / Formic Acid (Eschweiler-Clarke)Excess formaldehyde & formic acidTertiary amine favored, no quaternary salt formed[1]
Primary AmineAlkyl Halides (e.g., CH₃I)Stoichiometry of alkyl halideMixture of mono-, di-, and tri-alkylated products, plus quaternary salt[5]
Secondary AmineFormaldehyde / Formic Acid (Eschweiler-Clarke)Standard conditionsTertiary amine[6]
Issue 2: Dimerization and Other Coupling Reactions

Q2: During my synthesis, I am isolating a significant amount of a dimeric byproduct, such as bis(pyridin-2-ylmethyl)amine. What causes this and how can I minimize its formation?

A2: Dimerization can occur through various pathways, depending on the synthetic route. For instance, in syntheses starting from 2-(chloromethyl)pyridine and an amine, the product, a secondary amine, can be more nucleophilic than the starting amine and react with another molecule of the electrophile to form a dimer.

To minimize dimerization:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the amine nucleophile and add the electrophile (e.g., 2-(chloromethyl)pyridine) slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the reaction with the primary amine over the secondary amine product.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the undesired dimerization reaction more than the desired primary reaction.

  • Use of Protecting Groups: Temporarily protecting the secondary amine as it forms can prevent it from reacting further.

In some cases, specific reagents can promote dimerization. For example, the presence of copper salts can sometimes lead to the degradation of intermediates and the formation of coupled products.[7]

Table 2: Strategies to Minimize Dimer Formation

StrategyPrincipleExpected Outcome
Slow addition of electrophileMaintain low concentration of the electrophileFavors reaction with the more abundant starting amine
Use of excess amineIncreases the probability of the electrophile reacting with the starting amineHigher yield of the desired primary product
Lower reaction temperatureReduce the rate of the dimerization side reactionImproved selectivity for the desired product
Issue 3: Side Reactions Involving the Pyridine Ring

Q3: I am concerned about potential side reactions on the pyridine ring itself, such as N-alkylation or C-alkylation. How likely are these, and how can they be avoided?

A3: While the exocyclic amine is generally more nucleophilic than the pyridine ring nitrogen, N-alkylation of the pyridine ring to form a pyridinium salt is a possible side reaction, especially with highly reactive alkylating agents.[5][8] C-alkylation of the pyridine ring is also possible under certain conditions, often catalyzed by transition metals, and typically occurs at the C-4 position.[9]

However, in many N-alkylation reactions of 2-aminopyridine derivatives, the amino group is selectively alkylated over the pyridine nitrogen.[10] To ensure this selectivity:

  • Choice of Reagents: Use milder alkylating agents and avoid overly harsh conditions.

  • pH Control: The nucleophilicity of the pyridine nitrogen can be suppressed by performing the reaction under acidic conditions, where the pyridine nitrogen is protonated.

Q4: During the reduction of a halogenated 2-cyanopyridine to the corresponding pyridin-2-yl-methylamine, I am observing dehalogenation. How can I prevent this?

A4: Catalytic hydrogenation of halogenated pyridines can indeed lead to dehalogenation as a competing side reaction. The selectivity of this process is highly dependent on the catalyst, solvent, and additives.

To suppress dehalogenation:

  • Catalyst Selection: The choice of catalyst and support is critical. For example, palladium on carbon (Pd/C) is a common catalyst, but its activity can be modified by additives.

  • pH Control: The pH of the reaction medium can have a significant impact on selectivity. Acidic conditions can sometimes suppress dehalogenation, while basic conditions may favor it.[11]

  • Reaction Modifiers: The addition of certain compounds can poison the catalyst sites responsible for dehalogenation.

Experimental Protocols

Protocol 1: N-Methylation of (Pyridin-2-yl)methanamine using Eschweiler-Clarke Reaction

This protocol describes the synthesis of N-methyl-N-(pyridin-2-ylmethyl)amine, a tertiary amine, from a primary pyridin-2-yl-methylamine, minimizing over-alkylation.[6]

Materials:

  • (Pyridin-2-yl)methanamine (1.0 eq)

  • Formic acid (1.8 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add (pyridin-2-yl)methanamine (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the tertiary amine.

Expected Yield: ~98%[6]

Protocol 2: Reductive Amination of Pyridine-2-carbaldehyde with Methylamine

This protocol details the synthesis of N-methyl-(pyridin-2-yl)methanamine via reductive amination.[12][13]

Materials:

  • Pyridine-2-carbaldehyde (1.0 eq)

  • Methylamine (solution in THF or water, 1.2 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated potassium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve pyridine-2-carbaldehyde (1.0 eq) and methylamine (1.2 eq) in methanol in a round-bottom flask equipped with a stir bar.

  • Add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

  • Remove the methanol under reduced pressure.

  • Take up the residue in ethyl acetate and wash with a saturated solution of potassium carbonate.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Visualized Workflows and Logical Relationships

Troubleshooting Workflow for Low Yield in Pyridine Synthesis

The following diagram outlines a general workflow for troubleshooting low yields in pyridine synthesis, which can often be attributed to side reactions.[14]

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize Systematically Optimize Parameters check_conditions->optimize Conditions Not Optimal check_atmosphere Ensure Inert Atmosphere (if required) check_purity->check_atmosphere Purity OK check_purity->optimize Reagents Impure analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) check_atmosphere->analyze_byproducts Atmosphere OK check_atmosphere->optimize Atmosphere Inadequate analyze_byproducts->optimize modify_purification Modify Purification Strategy analyze_byproducts->modify_purification Impure Product success Successful Synthesis optimize->success modify_purification->success

Caption: A logical workflow for troubleshooting low yields in pyridine synthesis.

Decision Tree for Managing Over-Alkylation

This diagram provides a decision-making process when dealing with over-alkylation during the N-alkylation of pyridin-2-yl-methylamines.

Over_Alkylation_Troubleshooting Managing Over-Alkylation start Over-Alkylation (e.g., di-alkylation) Observed q1 Is mono-alkylation the goal? start->q1 use_eschweiler Use Eschweiler-Clarke for di-alkylation (tertiary amine) q1->use_eschweiler No q2 Are you using a highly reactive alkylating agent (e.g., MeI)? q1->q2 Yes end_success Achieved Desired Alkylation use_eschweiler->end_success change_reagent Switch to a less reactive alkylating agent or use a specific catalytic system q2->change_reagent Yes control_stoichiometry Carefully control stoichiometry (slow addition of alkylating agent) q2->control_stoichiometry No change_reagent->end_success use_protection Consider a protecting group strategy control_stoichiometry->use_protection use_protection->end_success

Caption: Decision tree for addressing over-alkylation side reactions.

References

Technical Support Center: Purification of (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude (4-Methoxypyridin-2-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column The solvent system is not polar enough. The compound is strongly adsorbed to the silica gel due to its basicity.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Add a small amount of a more polar solvent like methanol to the eluent system. Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve elution.
Poor separation of product from impurities (co-elution) The solvent system has insufficient selectivity. The column is overloaded. The flow rate is too fast.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Test different solvent combinations. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column. Decrease the flow rate to allow for better equilibration.
Streaking of the compound on TLC and column The compound is interacting too strongly with the acidic silica gel. The compound may be unstable on silica.Add a small amount of triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel. Consider using a different stationary phase, such as alumina (basic or neutral).
Product elutes too quickly (with the solvent front) The eluent is too polar.Start with a less polar solvent system. For example, begin with a higher percentage of hexane in a hexane/ethyl acetate system.
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling Too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures. The solution is not saturated.Evaporate some of the solvent to increase the concentration and try cooling again. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then gently heat until it is clear and allow to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent. The rate of cooling is too fast. High concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Use a lower-boiling point solvent or a different solvent system. Purify the crude material by another method (e.g., column chromatography) to remove impurities before attempting recrystallization.
Low recovery of purified product Too much solvent was used during dissolution. Premature crystallization during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.
Crystals are colored or appear impure Colored impurities are co-crystallizing with the product. Insoluble impurities are present.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and colored impurities before cooling. Perform a hot filtration of the dissolved crude product to remove any insoluble material before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

Based on common synthetic routes, potential impurities include:

  • Unreacted starting materials: This could be 4-methoxy-2-cyanopyridine or 2-(chloromethyl)-4-methoxypyridine, depending on the synthesis method.

  • (4-methoxypyridin-2-yl)methanol: This can form from the hydrolysis of 2-(chloromethyl)-4-methoxypyridine.

  • Byproducts from the reduction of a nitrile: If synthesized from 4-methoxy-2-cyanopyridine, incomplete reduction or side reactions could lead to other nitrogen-containing species.

  • Over-alkylation products: If the synthesis involves amination, secondary or tertiary amines might be formed as byproducts.

Q2: Which purification technique is best for this compound?

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Column chromatography is a versatile technique for separating a wide range of impurities and is often the method of choice for achieving high purity, especially on a smaller scale.

  • Acid-base extraction is a simple and effective method for removing neutral or acidic impurities from the basic this compound.

  • Recrystallization is an excellent technique for purifying solid compounds and can be very effective if a suitable solvent is found. It is often used as a final purification step after chromatography or extraction.

  • Distillation may be an option if the compound is a liquid and the impurities have significantly different boiling points.

Q3: What are some good starting solvents for the recrystallization of this compound?

For aromatic amines, good single solvents to screen are ethanol, isopropanol, and toluene. Mixed solvent systems can also be very effective. Good starting points for mixed solvent systems include ethyl acetate/hexane, ethanol/water, or toluene/heptane. The ideal solvent will dissolve the crude product when hot but have low solubility at room temperature or below.

Q4: My compound is a base. How does this affect column chromatography on silica gel?

The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing streaking or tailing of the compound on the column and poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent system. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.

Q5: How can I monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot a small amount of each collected fraction onto a TLC plate, along with a spot of your crude material and, if available, a pure standard. Develop the plate in an appropriate solvent system and visualize the spots (e.g., under UV light). Combine the fractions that contain only the spot corresponding to your pure product.

Data Presentation

The following table summarizes typical purification results for a closely related compound, 2-amino-4-methylpyridine, which can serve as a reference for what to expect when purifying this compound.[1]

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Acid-base extraction followed by crystallizationNot specified> 98Not specifiedEffective for removing non-basic impurities.[1]
Column ChromatographyNot specified> 98.591.2A common and effective method for achieving high purity.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general protocol and should be optimized based on TLC analysis of your crude material.

  • Eluent Selection: Using TLC, determine a suitable solvent system that gives good separation between your product and impurities. A good starting point for this compound is a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing). To prevent streaking, consider adding 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial, non-polar solvent system. Gradually increase the polarity of the eluent according to your TLC optimization.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization (Single Solvent)
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves completely when hot and reappears upon cooling, it is a good candidate solvent. Test several solvents to find the optimal one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better crystal formation, you can insulate the flask. Once at room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow cluster_purification Purification Options crude Crude this compound tlc TLC Analysis crude->tlc decision Purity Acceptable? tlc->decision pure Pure Product decision->pure Yes col_chrom Column Chromatography decision->col_chrom No recrys Recrystallization decision->recrys No acid_base Acid-Base Extraction decision->acid_base No col_chrom->tlc recrys->tlc acid_base->tlc

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_chrom Column Chromatography cluster_recrys Recrystallization start Purification Issue Encountered no_elution No Elution start->no_elution poor_sep Poor Separation start->poor_sep streaking Streaking start->streaking no_xtals No Crystals start->no_xtals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol1 sol1 no_elution->sol1 Increase Eluent Polarity sol2 sol2 poor_sep->sol2 Optimize Eluent / Reduce Load sol3 sol3 streaking->sol3 Add Basic Modifier sol4 sol4 no_xtals->sol4 Concentrate / Add Anti-Solvent sol5 sol5 oiling_out->sol5 Cool Slowly / Change Solvent sol6 sol6 low_yield->sol6 Minimize Solvent / Cool Thoroughly

Caption: Troubleshooting decision tree for common purification problems.

References

Preventing degradation of (4-Methoxypyridin-2-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general signs of degradation for (4-Methoxypyridin-2-yl)methanamine?

A1: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of a distinct odor. For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR are necessary to identify impurities and quantify the purity of the compound.

Q2: What are the primary environmental factors that can cause degradation of this compound?

A2: Based on information for similar aminopyridine compounds, the primary factors contributing to degradation are likely exposure to air (oxidation), moisture (hydrolysis), light, and elevated temperatures.[1][2][3] Incompatible materials, such as strong oxidizing agents and strong acids, can also lead to decomposition.[1][4]

Q3: How can I minimize the risk of degradation during handling?

A3: To minimize degradation, handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glovebox with nitrogen or argon).[4] Minimize the generation of dust.[1][5] Use clean, dry spatulas and glassware. After use, ensure the container is tightly sealed to prevent exposure to air and moisture.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield. Compound degradation during storage.1. Check for visual signs of degradation (color change, clumping).2. Re-analyze the purity of the stored compound using a suitable analytical method (e.g., HPLC, NMR).3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Visible change in the appearance of the compound. Improper storage conditions (exposure to air, light, or moisture).1. Review your current storage protocol against the recommended conditions.2. Discard the degraded material according to safety guidelines.3. Store new material in a tightly sealed, opaque container, in a cool, dry, and well-ventilated place, potentially under an inert atmosphere.[1][2][3]
Inconsistent results between different batches of the compound. Batch-to-batch variability or degradation of an older batch.1. Note the lot numbers and dates of receipt for each batch.2. Analyze the purity of each batch before use.3. If an older batch shows signs of degradation, discontinue its use. Implement a "first-in, first-out" inventory system.

Storage Conditions

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on data for similar compounds.

Parameter Recommended Condition Rationale
Temperature Cool, dry place.[1][2][4] Some sources recommend refrigeration.[2]To slow down the rate of potential decomposition reactions.
Atmosphere Store in a tightly sealed container.[1][2][4] For long-term storage or high-purity requirements, consider storage under an inert gas (e.g., Argon or Nitrogen).To prevent oxidation and hydrolysis from exposure to air and moisture. Some aminopyridines are noted to be air-sensitive.[3]
Light Protect from light by using an opaque container.To prevent photochemical degradation.
Incompatibilities Store away from strong oxidizing agents and strong acids.[1][4]To avoid chemical reactions that could degrade the compound.

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound over time.

1. Objective: To quantify the purity of this compound and detect the presence of any degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

3. Standard Preparation:

  • Accurately weigh a known amount of a reference standard of this compound.

  • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to make a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample to be tested.

  • Dissolve it in the same solvent as the standard to achieve a concentration within the range of the calibration curve.

5. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, and gradually increase it over time to elute compounds with different polarities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the absorbance maximum of the compound)

  • Column Temperature: 25 °C

6. Analysis:

  • Inject the standards and the sample into the HPLC system.

  • Integrate the peak areas of the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the sample from the calibration curve.

  • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.

  • The appearance of new peaks over time indicates the formation of degradation products.

Visualizations

Degradation_Troubleshooting_Workflow start Start: Unexpected Experimental Results check_visual Visually Inspect Compound (Color, Texture) start->check_visual is_degraded Signs of Degradation? check_visual->is_degraded analyze_purity Analyze Purity (e.g., HPLC, NMR) is_degraded->analyze_purity Yes is_degraded->analyze_purity Unsure proceed Proceed with Experiment is_degraded->proceed No is_pure Is Purity Acceptable? analyze_purity->is_pure review_storage Review Storage Conditions (Temp, Light, Air, Moisture) is_pure->review_storage No is_pure->proceed Yes procure_new Procure Fresh Compound & Implement Correct Storage review_storage->procure_new stop Discard Degraded Stock & Review Handling Procedures review_storage->stop procure_new->proceed

Caption: Troubleshooting workflow for suspected compound degradation.

Storage_Decision_Tree start Start: Storing This compound duration Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long short_term_storage Store in tightly sealed, opaque container at cool temperature. short_term->short_term_storage long_term_storage Store in tightly sealed, opaque container under inert gas (Ar/N2) at refrigerated temperature. long_term->long_term_storage incompatibles Store away from strong acids and oxidizing agents. short_term_storage->incompatibles long_term_storage->incompatibles

Caption: Decision tree for appropriate storage conditions.

References

Overcoming poor solubility of (4-Methoxypyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility with (4-Methoxypyridin-2-yl)methanamine derivatives.

Troubleshooting Guide

This guide is designed to provide direct answers to common experimental problems.

Q1: My this compound derivative is precipitating out of my aqueous buffer. What is the first thing I should try?

A: The first and often simplest approach is to adjust the pH of your solution.[1][2] Your compound has a basic pyridine ring and a primary amine group, which can be protonated.[3] Lowering the pH with an acid (e.g., 0.1 M HCl) will protonate these nitrogen atoms, forming a more soluble salt form.[2][4] This can often dramatically increase aqueous solubility.

Q2: I've tried adjusting the pH, but the solubility is still too low for my assay. What's my next step?

A: If pH adjustment is insufficient, consider using co-solvents. Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[5] Common co-solvents compatible with biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[6] Start with a low percentage (e.g., 1-5%) of the co-solvent and incrementally increase it, keeping in mind the tolerance of your specific experimental system. A synergistic effect can sometimes be achieved by combining pH adjustment with a co-solvent system.[5]

Q3: My compound needs to be formulated for in vivo studies, but it has very low bioavailability. What are the most common strategies to address this?

A: Low bioavailability for poorly soluble compounds (often classified as BCS Class II) is a common challenge.[7][8] The primary strategies focus on increasing the dissolution rate and/or the apparent solubility. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[9][10] Techniques like micronization and nanosuspension are effective.[9][10][11]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, often creating a more soluble amorphous form.[12][13]

  • Lipid-Based Formulations: Encapsulating the compound in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve absorption.[9]

  • Prodrug Approach: A chemical modification can be made to the molecule to create a more soluble version (the prodrug) that converts back to the active compound in vivo.[14][15][16]

Q4: I am considering creating a solid dispersion, but I'm not sure which method or carrier to use. How do I decide?

A: The choice depends on the physicochemical properties of your derivative (e.g., melting point, thermal stability) and the desired release profile. A logical workflow can help guide your decision.

start Start: Poorly Soluble This compound Derivative check_thermal_stability Is the compound thermally stable? start->check_thermal_stability check_solvent Is a common, volatile solvent available? check_thermal_stability->check_solvent No hme Hot-Melt Extrusion (HME) check_thermal_stability->hme Yes solvent_evap Solvent Evaporation (e.g., Spray Drying) check_solvent->solvent_evap Yes other_methods Consider other methods: - Nanosuspension - Co-crystallization - Lipid-based systems check_solvent->other_methods No cluster_0 Crystalline State (Before) cluster_1 Solid Dispersion (After) a1 a2 a3 a4 a5 process Solid Dispersion Process a6 a7 a8 a9 label_drug Drug Molecules (Ordered Lattice) b1 b2 b3 b4 b5 b6 b7 b8 c1 c2 c3 label_dispersion Drug Molecules (Red) Dispersed in Carrier (Blue) drug Poorly Soluble Drug Derivative plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) equals cd->equals complex Soluble Inclusion Complex plus->cd equals->complex

References

Technical Support Center: Efficient Synthesis of (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection and troubleshooting for the efficient synthesis of (4-Methoxypyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for the synthesis of this compound from 4-methoxy-2-cyanopyridine?

A1: The most common and industrially viable method is the catalytic hydrogenation of the nitrile group. The primary catalysts used for this transformation are Raney® Nickel, Palladium on carbon (Pd/C), and to a lesser extent, Rhodium on alumina (Rh/Al₂O₃).[1][2] Each catalyst system offers different advantages in terms of activity, selectivity, and cost.

Q2: What is the main challenge in the synthesis of this compound via nitrile reduction?

A2: The primary challenge is controlling the selectivity of the reaction to favor the formation of the desired primary amine. The reaction can often lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the already formed primary amine product.[1][3]

Q3: How can the formation of secondary and tertiary amine byproducts be minimized?

A3: Several strategies can be employed to enhance the selectivity towards the primary amine:

  • Catalyst Choice: The choice of catalyst is a critical factor in determining selectivity.[1]

  • Solvent Selection: The solvent can significantly influence the reaction pathway. Protic solvents like ethanol and methanol are commonly used.[4]

  • Use of Additives: The addition of ammonia or a strong acid can suppress the formation of secondary amines. Ammonia is thought to inhibit the reaction of the primary amine with the intermediate imine, while acids can protonate the primary amine, rendering it less nucleophilic.[5][6]

  • Reaction Conditions: Optimization of temperature and hydrogen pressure is crucial for maximizing the yield of the primary amine.[1]

Q4: What are the safety precautions to consider when working with hydrogenation catalysts like Raney® Nickel and Pd/C?

A4: Both Raney® Nickel and Pd/C are pyrophoric, especially after use when they are saturated with hydrogen, and can ignite in the presence of air and flammable solvents.[7][8][9] Key safety precautions include:

  • Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Ensure the catalyst is kept wet with a solvent to prevent ignition.[9]

  • When filtering the catalyst, do not allow the filter cake to dry.[4]

  • Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

  • Have a fire extinguisher readily available.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Primary Amine and Formation of Byproducts

  • Symptom: GC-MS or NMR analysis of the crude product shows significant peaks corresponding to secondary and/or tertiary amines.

  • Possible Causes:

    • Suboptimal Catalyst: The chosen catalyst may have low selectivity for primary amine formation.

    • Inappropriate Reaction Conditions: High temperatures can sometimes favor byproduct formation.

    • Absence of Selectivity-Enhancing Additives: The reaction may have been run without additives like ammonia or acid.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a non-selective catalyst, consider switching to one known for high primary amine selectivity. For pyridinecarbonitriles, Pd/C in the presence of an acid has shown good results.[5]

    • Optimize Reaction Conditions:

      • Temperature: Lower the reaction temperature in increments of 10°C to see if byproduct formation is reduced.

      • Pressure: Adjust the hydrogen pressure. Sometimes, higher pressures can favor the complete reduction to the primary amine before side reactions occur.

    • Introduce Additives:

      • Acidic Conditions: Add a stoichiometric amount of a strong acid like sulfuric acid or hydrochloric acid. This protonates the primary amine as it forms, preventing it from reacting further.[5]

      • Ammonia: Conduct the reaction in a solution of ammonia in methanol. Ammonia can help to suppress the formation of secondary amines.[6]

Issue 2: Incomplete Conversion of the Starting Nitrile

  • Symptom: TLC or GC analysis shows a significant amount of unreacted 4-methoxy-2-cyanopyridine.

  • Possible Causes:

    • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or sintering.

    • Insufficient Catalyst Loading: The amount of catalyst used may be too low for the scale of the reaction.

    • Inadequate Hydrogen Supply: The hydrogen pressure may be too low, or the reaction time may be insufficient.

  • Troubleshooting Steps:

    • Catalyst Handling: Ensure the catalyst was not unduly exposed to air during handling. For Raney® Nickel, ensure it was properly activated.[10]

    • Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst.

    • Optimize Reaction Parameters:

      • Increase Hydrogen Pressure: If using a pressure reactor, increase the hydrogen pressure.

      • Prolong Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

      • Improve Stirring: Ensure efficient stirring to overcome mass transfer limitations.[4]

Issue 3: Difficulty in Catalyst Filtration and Product Isolation

  • Symptom: The catalyst is very fine and passes through standard filter paper, or the product is difficult to separate from the catalyst.

  • Possible Causes:

    • Fine Catalyst Particles: Some catalysts, particularly certain grades of Pd/C, are very fine.

    • Product Adsorption: The amine product can adsorb onto the surface of the catalyst.

  • Troubleshooting Steps:

    • Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove the fine catalyst particles.[4][9]

    • Thorough Washing: After filtration, wash the catalyst cake thoroughly with the reaction solvent or another suitable solvent (e.g., methanol) to recover any adsorbed product.

    • Acidic Wash: Washing the filter cake with a dilute acidic solution can help to protonate and desorb the amine product. The filtrate can then be basified to recover the free amine.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for the successful synthesis of this compound. Below is a summary of expected performance based on literature for similar substrates.

CatalystTypical ConditionsExpected Yield of Primary AmineSelectivity for Primary AmineKey Considerations
Raney® Nickel H₂ (gas), MeOH or EtOH, optional NH₃, RT-50°C, 1-50 atmGood to ExcellentModerate to HighCost-effective. Pyrophoric and requires careful handling.[7] Selectivity can be improved with ammonia.[6]
Palladium on Carbon (Pd/C) H₂ (gas), various solvents (e.g., H₂O, DCM, alcohols), acidic additive (e.g., H₂SO₄), RT-50°C, 1-10 atmExcellentHigh to ExcellentHighly active and selective, especially with acidic additives for pyridyl nitriles.[5] Can be pyrophoric.[4][8]
Rhodium on Alumina (Rh/Al₂O₃) H₂ (gas), various solvents, typically mild conditionsGoodGoodGenerally a very active hydrogenation catalyst.[11] Less common for this specific transformation but a viable alternative.

Experimental Protocols

Protocol 1: Selective Hydrogenation using 10% Pd/C with Sulfuric Acid

This protocol is adapted from a method demonstrated to be effective for the selective hydrogenation of pyridinecarbonitriles.[5]

Materials:

  • 4-methoxy-2-cyanopyridine

  • 10% Palladium on Carbon (Pd/C)

  • Sulfuric Acid (98%)

  • Water

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen gas

Procedure:

  • In a suitable pressure reactor, dissolve 4-methoxy-2-cyanopyridine (1.0 eq) in a mixture of water and dichloromethane.

  • Carefully add sulfuric acid (0.5 eq) to the solution while stirring.

  • Under an inert atmosphere (e.g., nitrogen), add 10% Pd/C (e.g., 0.1 g of catalyst per 1 g of substrate).

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 6 bar.

  • Stir the reaction mixture vigorously at 30°C. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with dichloromethane.

  • Separate the organic layer from the aqueous layer.

  • Carefully basify the aqueous layer with a 2M NaOH solution to a pH > 10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Hydrogenation using Raney® Nickel

This is a general protocol for nitrile reduction using Raney® Nickel.

Materials:

  • 4-methoxy-2-cyanopyridine

  • Raney® Nickel (slurry in water or ethanol)

  • Methanol (MeOH) or Ethanol (EtOH)

  • (Optional) Ammonia solution in methanol

  • Hydrogen gas

Procedure:

  • To a hydrogenation flask or pressure reactor, add 4-methoxy-2-cyanopyridine (1.0 eq) dissolved in methanol (or a solution of ammonia in methanol for improved selectivity).

  • Under an inert atmosphere, carefully add the Raney® Nickel slurry (a typical loading is 10-50% by weight of the substrate).

  • Seal the vessel, purge with hydrogen, and then pressurize to the desired pressure (e.g., 3-5 bar or higher in an autoclave).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC, GC).

  • Upon completion, vent the hydrogen and purge the vessel with nitrogen.

  • Allow the catalyst to settle, then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. Caution: Do not allow the Raney® Nickel to dry.

  • Wash the catalyst with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Dissolve 4-methoxy-2-cyanopyridine in solvent add_additive Add Additive (e.g., H₂SO₄ or NH₃) (Optional) start->add_additive add_catalyst Add Catalyst (e.g., Pd/C or Raney Ni) under inert atmosphere pressurize Purge and Pressurize with H₂ add_catalyst->pressurize add_additive->add_catalyst react Stir at controlled temperature and pressure pressurize->react monitor Monitor Reaction (TLC, GC, H₂ uptake) react->monitor depressurize Depressurize and Purge with N₂ monitor->depressurize Reaction Complete filter Filter Catalyst (use Celite®) depressurize->filter extract Aqueous Work-up & Extraction filter->extract purify Dry and Concentrate (Purify if needed) extract->purify product This compound purify->product

Caption: General experimental workflow for the catalytic hydrogenation of 4-methoxy-2-cyanopyridine.

troubleshooting_tree cluster_selectivity Selectivity Issues cluster_conversion Conversion Issues start Low Yield or Poor Selectivity byproducts High levels of secondary/tertiary amines? start->byproducts Check Product Profile incomplete_rxn Incomplete conversion of starting material? start->incomplete_rxn Check Conversion add_additive Add H₂SO₄ or NH₃ byproducts->add_additive Yes change_catalyst Switch to a more selective catalyst (e.g., Pd/C) add_additive->change_catalyst Still poor increase_catalyst Increase catalyst loading incomplete_rxn->increase_catalyst Yes increase_pressure Increase H₂ pressure increase_catalyst->increase_pressure increase_time Increase reaction time increase_pressure->increase_time

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of (4-Methoxypyridin-2-yl)methanamine and its 3- and 5-Methoxy Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to (Methoxypyridin-2-yl)methanamine Isomers

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives have shown a wide range of biological activities. The introduction of a methoxy group and a methanamine side chain at different positions on the pyridine ring can significantly influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and hydrogen bonding capacity. These changes, in turn, can drastically alter the compound's interaction with biological targets, leading to distinct pharmacological profiles. Understanding the structure-activity relationship (SAR) of these isomers is crucial for the rational design of novel therapeutic agents.

Summary of Known Biological Activities of Related Derivatives

While direct data on the parent (methoxypyridin-2-yl)methanamine isomers is scarce, studies on their derivatives provide clues to their potential biological activities.

Isomer ScaffoldDerivative ContextObserved Biological ActivityReference
3-Methoxy 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamidePotent PI3K inhibitor[1][2]
4-Methoxy 2-Amino-4-methoxypyridine (note: amine, not methanamine)Selective inducible nitric oxide synthase (iNOS) inhibitor[3]
5-Methoxy N-((5-methoxypyridin-2-yl)methyl)-...amine derivativesAnti-mycobacterial activity[4]

This table summarizes findings on derivatives of the core scaffolds, not the parent compounds of interest.

The available data suggests that the position of the methoxy group can direct the biological activity towards different targets. The 3-methoxy scaffold appears to be a promising starting point for developing inhibitors of the PI3K/mTOR signaling pathway, which is a key pathway in cancer. The 5-methoxy scaffold has been explored in the context of infectious diseases. The activity of the 4-methoxy isomer's related amine suggests a potential role in inflammatory processes. However, it is critical to reiterate that these are activities of more complex derivatives, and the parent methanamines may exhibit different or no activity.

Proposed Experimental Protocols for a Comparative Study

To address the current knowledge gap, a systematic in vitro evaluation of the three isomers is proposed. The following experimental workflow outlines a potential approach for a comprehensive comparison.

Experimental Workflow

G cluster_0 Compound Acquisition and Preparation cluster_1 Primary Screening: Cytotoxicity Assessment cluster_2 Secondary Screening: Target-Based Assays cluster_3 Data Analysis and Comparison A Synthesis and Purification of (4-methoxypyridin-2-yl)methanamine (3-methoxypyridin-2-yl)methanamine (5-methoxypyridin-2-yl)methanamine B Characterization (NMR, MS, HPLC) A->B C Preparation of Stock Solutions B->C D MTT or CellTiter-Glo Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) C->D E Determination of IC50 values D->E F PI3K/mTOR Kinase Assays (e.g., LanthaScreen, HTRF) E->F G iNOS Activity Assay (e.g., Griess Assay) E->G H Anti-mycobacterial Growth Inhibition Assay (e.g., MABA) E->H I Comparative Analysis of IC50 values F->I G->I H->I J Structure-Activity Relationship (SAR) Elucidation I->J

Figure 1. Proposed experimental workflow for the comparative biological evaluation of (methoxypyridin-2-yl)methanamine isomers.

Detailed Methodologies

1. Compound Synthesis and Characterization:

  • The three isomers should be synthesized using established synthetic routes, purified to >95% purity by chromatography, and their structures confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

2. Cell Lines and Culture:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, and A549 for lung cancer) should be maintained in appropriate media supplemented with fetal bovine serum and antibiotics. For iNOS assays, a murine macrophage cell line like RAW 264.7 would be suitable. For anti-mycobacterial assays, Mycobacterium tuberculosis H37Rv or a surrogate strain would be used.

3. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the three isomers for 72 hours.

  • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • IC50 values are calculated from the dose-response curves.

4. PI3K/mTOR Kinase Assays:

  • Biochemical kinase assays using purified recombinant PI3K and mTOR enzymes can be performed using commercially available kits (e.g., LanthaScreen™ Eu Kinase Binding Assay or HTRF® Kinase Assays).

  • The assays measure the inhibition of enzyme activity by the test compounds.

5. Inducible Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay):

  • RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence of the test compounds.

  • After 24 hours, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.

  • A decrease in nitrite production indicates inhibition of iNOS activity.

6. Anti-mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA):

  • Mycobacterium is cultured in appropriate broth in 96-well plates.

  • The test compounds are added in serial dilutions.

  • After an incubation period of 7-14 days, Alamar Blue is added, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The biological activities of this compound and its 3- and 5-methoxy isomers remain largely unexplored. The fragmented data from their derivatives suggest that these isomers could possess interesting and distinct pharmacological profiles. A systematic comparative study, as outlined in this guide, is essential to elucidate their structure-activity relationships and to determine their potential as scaffolds for the development of new therapeutic agents. The proposed experimental workflow provides a robust framework for researchers to generate the necessary data to fill this critical knowledge gap. The results of such a study would be of significant interest to the medicinal chemistry and drug discovery community.

References

A Comparative Guide to the Structure-Activity Relationship of (4-Methoxypyridin-2-yl)methanamine Analogs and Related Non-Imidazole Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (4-Methoxypyridin-2-yl)methanamine analogs and other key classes of non-imidazole histamine H3 receptor (H3R) antagonists. The histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a crucial target for the development of therapeutics for neurological conditions such as Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important concepts to aid in the rational design of novel H3R antagonists.

Comparative Analysis of Histamine H3 Receptor Antagonists

The following tables present quantitative data for various classes of non-imidazole H3R antagonists, which can be used to infer the potential SAR of this compound analogs.

Table 1: SAR of 4-Hydroxypiperidine and Flexible 3-(Amino)propyloxy Analogs [1]

CompoundStructureGuinea Pig H3R (pA2)
Thioperamide (Reference)Imidazole-containing8.67
Analog 11-[(Benzofuran-2-yl)methyl]piperidinyl-4-oxy derivative8.47
Analog 21-Benzylpiperidinyl-4-oxy derivative7.79

Higher pA2 values indicate greater antagonist potency.

Table 2: SAR of Pyridone-Phenoxypropyl-R-2-methylpyrrolidine Analogs [2]

CompoundModificationHuman H3R Affinity (Ki, nM)
Irdabisant (CEP-26401)Pyridazinone corePotent
Analog 9b5-Pyridone regiomer, N-MethylExcellent

Lower Ki values indicate higher binding affinity.

Table 3: SAR of 5-Substituted 3-Phenyl-1,2,4-Oxadiazole Analogs [3]

CompoundModificationRat Cortical H3R Affinity (Ki, nM)Human H3R Affinity (Ki, nM)
14bbSpecific 5-substitutionPotentPotent

Table 4: SAR of Aminoalkoxy-biaryl-4-carboxamide Analogs [4]

CompoundModificationHuman H3R Affinity (Ki, nM)Rat H3R Affinity (Ki, nM)
A-349821Specific biaryl and carboxamideHighly PotentHighly Potent

From these related structures, we can infer key SAR trends for the this compound scaffold:

  • The Basic Amine: A primary or secondary amine is crucial for interaction with the H3 receptor.

  • The Methoxy Group: The 4-methoxy substitution on the pyridine ring is anticipated to influence potency and selectivity, potentially through hydrogen bonding or by affecting the electronic properties of the ring.

  • The Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor, contributing to binding affinity.

  • The Methylene Linker: The length and flexibility of the linker between the pyridine ring and the basic amine are critical for optimal orientation within the receptor binding pocket.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of novel compounds. Below are standard protocols for key in vitro assays used to characterize histamine H3 receptor antagonists.

2.1. Histamine H3 Receptor Binding Assay [5][6]

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compound: Serial dilutions of the this compound analog or other test compounds.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubate the mixture to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the competition binding data using the Cheng-Prusoff equation.

2.2. [³⁵S]GTPγS Functional Assay [5]

Objective: To measure the functional activity of a test compound as an antagonist or inverse agonist at the H3 receptor by quantifying G-protein activation.

Materials:

  • Membrane Preparation: As in the binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • H3 Receptor Agonist: (R)-α-methylhistamine.

  • Test Compound: Serial dilutions of the test compound.

  • Assay Buffer: Containing GDP.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubate the cell membranes with the test compound.

  • Add the H3 receptor agonist and [³⁵S]GTPγS to initiate the reaction.

  • Incubate to allow for G-protein activation and the binding of [³⁵S]GTPγS.

  • Separate bound and free [³⁵S]GTPγS by rapid filtration.

  • Measure the radioactivity on the filters.

  • Determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

2.3. cAMP Accumulation Assay [7]

Objective: To assess the functional activity of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Intact cells expressing the H3 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • H3 receptor agonist.

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-treat the cells with the test compound.

  • Stimulate the cells with forskolin and the H3 receptor agonist.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

  • Determine the effect of the test compound on the agonist-inhibited cAMP accumulation.

Visualizations

Diagram 1: Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds to Antagonist This compound Analog (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.

Diagram 2: Experimental Workflow for a Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membranes H3R-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]Nα-methylhistamine) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate Ki Scintillation->Analysis SAR_Logic cluster_pharmacophore Pharmacophore Elements cluster_properties Molecular Properties Basic_Amine Basic Amine Potency Potency (Ki, pA2) Basic_Amine->Potency Scaffold Central Scaffold (e.g., Pyridine) Scaffold->Potency Selectivity Selectivity Scaffold->Selectivity Lipophilic_Region Lipophilic Region Lipophilic_Region->Potency PK_Properties Pharmacokinetics Lipophilic_Region->PK_Properties

References

Validating the Mechanism of Action of (4-Methoxypyridin-2-yl)methanamine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of novel (4-Methoxypyridin-2-yl)methanamine-based compounds. Due to a lack of publicly available data on this specific class of molecules, this document leverages detailed experimental protocols and comparative data from studies on structurally related methoxypyridine derivatives, specifically sulfonamide methoxypyridine compounds identified as dual PI3K/mTOR inhibitors. This approach serves as a practical blueprint for researchers seeking to elucidate the biological targets and signaling pathways of new chemical entities.

Introduction to Mechanism of Action Validation

The process of validating the mechanism of action (MoA) for a novel compound is a critical step in drug discovery and development. It involves a series of experiments designed to identify the specific biological target(s) of the compound and to understand how their modulation leads to a therapeutic effect. A thorough MoA validation provides confidence in the compound's potential efficacy and helps to predict potential side effects.

Key stages in MoA validation include:

  • Target Identification: Determining the specific protein or pathway with which the compound interacts.

  • In Vitro Characterization: Quantifying the compound's activity and selectivity against the identified target(s) using biochemical and cell-based assays.

  • Cellular Pathway Analysis: Confirming that the compound modulates the intended signaling pathway within a cellular context.

  • Comparative Analysis: Benchmarking the compound's performance against known inhibitors or alternative therapeutic agents.

Comparative Performance Data

To illustrate a data-driven comparison, the following tables summarize the in vitro activity of a representative sulfonamide methoxypyridine derivative (Compound 22c from a study on PI3K/mTOR dual inhibitors) against its identified targets and in cancer cell lines. This format can be adapted for this compound-based compounds once experimental data becomes available.[1]

Table 1: Comparative Kinase Inhibitory Activity [1]

CompoundTarget KinaseIC50 (nM)
Compound 22c (Methoxypyridine Derivative) PI3Kα 0.22
Compound 22c (Methoxypyridine Derivative) mTOR 23
Alternative Inhibitor 1 (e.g., Pictilisib)PI3KαValue
Alternative Inhibitor 2 (e.g., Rapamycin)mTORValue

Note: Lower IC50 values indicate greater potency. Values for alternative inhibitors are placeholders for actual experimental data.

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines [1]

CompoundCell LineIC50 (nM)
Compound 22c (Methoxypyridine Derivative) MCF-7 (Breast Cancer) 130
Compound 22c (Methoxypyridine Derivative) HCT-116 (Colon Cancer) 20
Alternative Inhibitor 1MCF-7 (Breast Cancer)Value
Alternative Inhibitor 1HCT-116 (Colon Cancer)Value

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the MoA. The following are representative protocols based on the investigation of methoxypyridine derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the kinase enzyme and substrate to the desired concentrations in the appropriate kinase assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the target kinase.

  • Assay Procedure:

    • Add serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detect Detection & Analysis Compound Test Compound Add_Compound Add Compound to Plate Compound->Add_Compound Kinase Kinase Enzyme Add_Kinase Add Kinase & Incubate Kinase->Add_Kinase Substrate Substrate Start_Reaction Add ATP/Substrate Substrate->Start_Reaction ATP ATP ATP->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Workflow for In Vitro Kinase Inhibition Assay
Cellular Antiproliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

    • Incubate to allow for cell lysis and signal generation.

  • Data Analysis:

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, confirming the compound's effect at a cellular level.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal and visualize the protein bands using an imaging system.

G cluster_pathway PI3K/mTOR Signaling Pathway cluster_inhibition Inhibition by Methoxypyridine Compound PI3K PI3K AKT AKT PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Compound This compound -based Compound Compound->PI3K inhibits Compound->mTOR inhibits

Hypothesized PI3K/mTOR Signaling Inhibition

Conclusion

The validation of a compound's mechanism of action is a multifaceted process that requires a combination of biochemical and cellular assays. While specific data for this compound-based compounds are not yet available, the experimental framework presented here, based on related methoxypyridine derivatives, provides a robust starting point for their evaluation. By employing these methodologies, researchers can systematically elucidate the biological targets and signaling pathways of these novel compounds, paving the way for their potential development as therapeutic agents.

References

Comparative analysis of different synthetic routes to (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxypyridin-2-yl)methanamine is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The efficient and scalable production of this amine is therefore of significant interest. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and the synthesis of their requisite starting materials.

Executive Summary

Three principal synthetic strategies for the preparation of this compound have been evaluated:

  • Reduction of 2-Cyano-4-methoxypyridine: This route involves the chemical reduction of a nitrile functional group to a primary amine.

  • Reductive Amination of 4-Methoxypyridine-2-carboxaldehyde: This one-pot reaction combines an aldehyde with an amine source in the presence of a reducing agent.

  • Gabriel Synthesis from 2-(Chloromethyl)-4-methoxypyridine: A classic method for the synthesis of primary amines from alkyl halides, avoiding over-alkylation.

The selection of an optimal route depends on several factors, including the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide aims to provide the necessary data to inform this decision-making process.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the three main synthetic routes, including the synthesis of the necessary precursors.

Route Starting Material for Final Step Key Reagents for Final Step Reported Yield (Final Step) Precursor Synthesis Starting Material Precursor Synthesis Key Reagents Reported Yield (Precursor Synthesis) Overall Yield (Calculated)
1. Nitrile Reduction 2-Cyano-4-methoxypyridineRaney Nickel, H₂, NH₃/MethanolHigh (qualitative)2-Chloro-4-cyanopyridineSodium Methoxide, Methanol72%High (estimated)
2. Reductive Amination 4-Methoxypyridine-2-carboxaldehydeNH₃, H₂, Catalyst (e.g., CoCl₂/NaBH₄) or NaBH(OAc)₃Not explicitly found for this substrate2-Bromo-4-methoxypyridinen-BuLi, DMF~70%Moderate to High (estimated)
3. Gabriel Synthesis 2-(Chloromethyl)-4-methoxypyridinePotassium Phthalimide, HydrazineHigh (typical for Gabriel synthesis)(4-Methoxy-pyridin-2-yl)-methanolThionyl Chloride or POCl₃~100%High (estimated)

Note: Yields are highly dependent on specific reaction conditions and scale. The data presented is based on available literature for the specific compounds or close analogs. "High" indicates yields typically above 80%, "Moderate" suggests yields in the range of 50-80%.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

graph "Synthetic_Route_1" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Chloro-4-cyanopyridine" -> "2-Cyano-4-methoxypyridine" [label="NaOMe, MeOH"]; "2-Cyano-4-methoxypyridine" -> "this compound" [label="Reduction (e.g., Raney Ni, H2)"]; }

Caption: Route 1: Synthesis via Nitrile Reduction.

graph "Synthetic_Route_2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"4-Methoxypyridine" -> "2-Bromo-4-methoxypyridine" [label="1. n-BuLi, DMAE\n2. C2Br2Cl4"]; "2-Bromo-4-methoxypyridine" -> "4-Methoxypyridine-2-carboxaldehyde" [label="1. n-BuLi\n2. DMF"]; "4-Methoxypyridine-2-carboxaldehyde" -> "this compound" [label="Reductive Amination (NH3, [H])"]; }

Caption: Route 2: Synthesis via Reductive Amination.

graph "Synthetic_Route_3" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2-Methyl-4-methoxypyridine N-oxide" -> "(4-Methoxy-pyridin-2-yl)-methanol" [label="Rearrangement"]; "(4-Methoxy-pyridin-2-yl)-methanol" -> "2-(Chloromethyl)-4-methoxypyridine" [label="SOCl2 or POCl3"]; "2-(Chloromethyl)-4-methoxypyridine" -> "this compound" [label="1. K-Phthalimide\n2. Hydrazine"]; }

Caption: Route 3: Synthesis via Gabriel Synthesis.

Experimental Protocols

Route 1: Reduction of 2-Cyano-4-methoxypyridine

Step 1: Synthesis of 2-Cyano-4-methoxypyridine

  • Procedure: To a solution of 2-chloro-4-cyanopyridine in methanol, a solution of sodium methoxide in methanol is added. The mixture is heated at reflux for several hours. After cooling, the product is isolated by filtration and can be further purified by recrystallization.

  • Reagents: 2-Chloro-4-cyanopyridine, Sodium Methoxide, Methanol.

  • Reported Yield: A 72% yield has been reported for a similar reaction.

Step 2: Reduction to this compound

  • Procedure: 2-Cyano-4-methoxypyridine is dissolved in methanol saturated with ammonia. Raney Nickel is added as the catalyst, and the mixture is hydrogenated under a hydrogen atmosphere (e.g., 20 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the desired amine.

  • Reagents: 2-Cyano-4-methoxypyridine, Raney Nickel, Hydrogen, Methanol, Ammonia.

  • Note: The use of ammonia is crucial to suppress the formation of secondary amine byproducts.

Route 2: Reductive Amination of 4-Methoxypyridine-2-carboxaldehyde

Step 1: Synthesis of 2-Bromo-4-methoxypyridine

  • Procedure: To a solution of N,N-dimethylethanolamine in hexanes at -20 °C under a nitrogen atmosphere, n-butyllithium is added. After stirring, 4-methoxypyridine is added dropwise. The resulting solution is cooled to -78 °C, and a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in THF is added. The mixture is allowed to warm to room temperature overnight. The product is then isolated and purified.

Step 2: Synthesis of 4-Methoxypyridine-2-carboxaldehyde

  • Procedure: To a solution of 2-bromo-4-methoxypyridine in an ethereal solvent at -78 °C, n-butyllithium is added to perform a lithium-halogen exchange. N,N-Dimethylformamide (DMF) is then added to the resulting organolithium species. The reaction is quenched, and the aldehyde is extracted and purified. A yield of approximately 70% can be expected for this formylation step.

Step 3: Reductive Amination to this compound

  • Procedure: The 4-methoxypyridine-2-carboxaldehyde is dissolved in a suitable solvent (e.g., methanol). Aqueous ammonia and a reducing agent are added. A recently developed method utilizes an in-situ generated cobalt catalyst from CoCl₂ and NaBH₄ with H₂ gas at 80 °C. Alternatively, milder conditions using sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloromethane can be employed. The reaction is stirred until completion, followed by an appropriate work-up and purification.

Route 3: Gabriel Synthesis from 2-(Chloromethyl)-4-methoxypyridine

Step 1: Synthesis of (4-Methoxy-pyridin-2-yl)-methanol

  • Procedure: This intermediate can be prepared from 2-methyl-4-methoxypyridine N-oxide via a rearrangement reaction, often induced by acetic anhydride followed by hydrolysis.

Step 2: Synthesis of 2-(Chloromethyl)-4-methoxypyridine

  • Procedure: (4-Methoxy-pyridin-2-yl)-methanol is dissolved in a chlorinated solvent like dichloromethane. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is added, often at reduced temperature. The reaction mixture is stirred until the conversion is complete. The product is then isolated, often as the hydrochloride salt, in high yield (approaching 100%).

Step 3: Gabriel Synthesis to this compound

  • Procedure: 2-(Chloromethyl)-4-methoxypyridine hydrochloride is reacted with potassium phthalimide in a polar aprotic solvent such as DMF. The resulting N-alkylated phthalimide is then cleaved, typically by treatment with hydrazine hydrate in a solvent like ethanol, to release the primary amine. The phthalhydrazide byproduct is filtered off, and the desired amine is isolated from the filtrate.

Concluding Remarks

Each of the presented synthetic routes offers a viable pathway to this compound.

  • Route 1 (Nitrile Reduction) is a strong candidate due to the relatively straightforward two-step process from a commercially available precursor. The reduction of nitriles is a well-established and high-yielding reaction.

  • Route 2 (Reductive Amination) offers the advantage of a one-pot final step. However, the multi-step synthesis of the aldehyde precursor from 4-methoxypyridine adds to the overall complexity.

  • Route 3 (Gabriel Synthesis) is a classic and reliable method for preparing primary amines and avoids the common issue of over-alkylation. The synthesis of the chloromethyl intermediate is also high-yielding.

The final choice of synthesis will depend on a careful evaluation of the cost and availability of starting materials, the technical expertise available, and the desired scale of the final product. The experimental protocols provided herein serve as a foundation for further optimization and scale-up by researchers and drug development professionals.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methoxypyridine Derivatives as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of (4-Methoxypyridin-2-yl)methanamine derivatives, focusing on a series of sulfonamide methoxypyridine compounds identified as dual PI3K/mTOR inhibitors. The following sections present a compilation of in vitro data from published studies and a representative in vivo evaluation based on established xenograft models for this class of inhibitors.

In Vitro Efficacy: Enzymatic and Cellular Inhibition

A series of novel sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their potential as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.

Enzymatic and Antiproliferative Activity

The inhibitory activity of these derivatives was assessed against the PI3Kα enzyme and mTOR kinase. Furthermore, their antiproliferative effects were determined in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Among the synthesized compounds, derivative 22c , which incorporates a quinoline core, demonstrated the most potent activity.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
22c 0.222313020

Data synthesized from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

The data indicates that compound 22c is a highly potent inhibitor of PI3Kα and mTOR at the enzymatic level, which translates to strong antiproliferative activity in cancer cell lines, particularly in HCT-116 cells.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Western blot analysis confirmed that compound 22c effectively inhibits the PI3K/AKT/mTOR signaling pathway by decreasing the phosphorylation of AKT, a key downstream effector of PI3K. Further cellular assays revealed that this inhibition leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in HCT-116 cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Derivative22c Derivative 22c Derivative22c->PI3K Inhibition Derivative22c->mTOR Inhibition

PI3K/AKT/mTOR signaling pathway and inhibition points.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

While in vivo efficacy data for the specific sulfonamide methoxypyridine derivative 22c is not yet publicly available, this section outlines a representative study design and presents illustrative data for a comparable PI3K/mTOR dual inhibitor in a human tumor xenograft model. This provides a prospective look at the potential in vivo performance of this class of compounds.

Hypothetical In Vivo Efficacy in an HCT-116 Xenograft Model

In a typical preclinical setting, the in vivo anticancer activity of a lead compound is evaluated in immunodeficient mice bearing tumors derived from human cancer cell lines.

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-+150 (Growth)-
PI3K/mTOR Inhibitor 50-20 (Regression)113
Standard-of-CareVaries+50 (Growth)67

This data is illustrative and based on typical outcomes for potent PI3K/mTOR inhibitors in xenograft models.

A significant reduction in tumor volume, or even tumor regression, would be indicative of strong in vivo efficacy, warranting further clinical development.

InVivo_Workflow Start HCT-116 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Treatment Daily Oral Administration (Vehicle, Inhibitor, Standard-of-Care) Grouping->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Workflow for an in vivo xenograft efficacy study.

Experimental Protocols

In Vitro Assays
  • PI3Kα and mTOR Kinase Inhibition Assay:

    • The inhibitory activity against PI3Kα and mTOR is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

    • Recombinant human PI3Kα or mTOR enzyme is incubated with the test compound at various concentrations, a kinase substrate (e.g., phosphatidylinositol for PI3Kα), and ATP.

    • After incubation, the amount of ADP produced is quantified by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin mixture to generate a luminescent signal proportional to the ADP concentration.

    • IC50 values are calculated from the dose-response curves.

  • Cell Proliferation (CCK-8) Assay:

    • MCF-7 and HCT-116 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

    • Following treatment, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours.

    • The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • IC50 values are determined by plotting cell viability against compound concentration.

  • Western Blot Analysis:

    • HCT-116 cells are treated with the test compound for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Cell Line and Animal Model:

    • Human colorectal carcinoma HCT-116 cells are cultured under standard conditions.

    • Female athymic nude mice (4-6 weeks old) are used for the study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation and Growth:

    • HCT-116 cells are harvested, and a suspension of 5 x 10^6 cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Dosing and Monitoring:

    • Mice are randomized into treatment groups (e.g., vehicle control, test compound, and a positive control).

    • The test compound is administered orally once daily at a predetermined dose.

    • Tumor volumes and body weights are measured 2-3 times per week. Animal health is monitored daily.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.

    • At the endpoint, tumors are excised, weighed, and may be processed for biomarker analysis (e.g., immunohistochemistry for p-AKT).

    • The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

This guide illustrates the pathway from in vitro discovery to in vivo validation for a promising class of this compound derivatives. The strong in vitro potency of compounds like derivative 22c suggests a high potential for significant in vivo antitumor activity, a hypothesis that awaits confirmation through dedicated preclinical animal studies.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Mps1 Kinase Inhibitors Derived from a (4-Methoxypyridin-2-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinase inhibitors derived from the (4-Methoxypyridin-2-yl)methanamine scaffold have emerged as promising therapeutic candidates. This guide provides a detailed comparison of the cross-reactivity profiles of two such inhibitors targeting Monopolar Spindle 1 (Mps1) kinase, Mps1-IN-1 and AZ3146, against alternative Mps1 inhibitors with different structural backbones, Reversine and NMS-P715.

Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular process that ensures accurate chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in various cancers, making it an attractive therapeutic target. Understanding the selectivity of Mps1 inhibitors is paramount for predicting their efficacy and potential off-target effects.

This guide summarizes available quantitative cross-reactivity data, details the experimental methodologies used for profiling, and visualizes the key signaling pathway affected by these inhibitors.

Comparative Cross-Reactivity Profiles

The following tables present the cross-reactivity data for the selected Mps1 inhibitors. The data has been compiled from various sources and assay formats, including KINOMEscan™ and enzymatic assays. It is important to note that direct comparison between different assay types (e.g., Ki vs. IC50 vs. % of Control) should be made with caution.

Inhibitors with a this compound-related Scaffold

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[1] Its cross-reactivity has been assessed against a broad panel of kinases.

Target KinaseKi (nM)Kinase Family
Mps1 (TTK) 27 Serine/Threonine
ALK21Tyrosine
LTK29Tyrosine
PYK2280Tyrosine
FAK440Tyrosine
INSR470Tyrosine
IGF1R750Tyrosine
ERK2900Serine/Threonine
Data sourced from the Chemical Probes Portal.

In a broader screen against 352 kinases, Mps1-IN-1 demonstrated high selectivity, with ALK and LTK being the most significant off-targets.[1]

AZ3146 is another selective inhibitor of Mps1.[2] While a comprehensive, quantitative kinome scan is not publicly available, it has been reported to be less potent against several other kinases.

Target KinasePotency relative to Mps1Kinase Family
Mps1 (TTK) Potent (IC50 ≈ 35 nM) Serine/Threonine
FAKLess PotentTyrosine
JNK1Less PotentSerine/Threonine
JNK2Less PotentSerine/Threonine
KitLess PotentTyrosine
Data qualitatively described by Selleck Chemicals.[2]

A screen against a panel of 50 kinases showed minimal activity against 46 of them.[3]

Alternative Mps1 Kinase Inhibitors

NMS-P715 is a selective, ATP-competitive inhibitor of Mps1 with a distinct chemical scaffold.[4][5] It has been profiled against a panel of 59 kinases and showed high selectivity.[4]

Target KinaseIC50 (µM)Kinase Family
Mps1 (TTK) 0.182 Serine/Threonine
CK2>5Serine/Threonine
MELK>5Serine/Threonine
NEK6>5Serine/Threonine
Data sourced from Cayman Chemical and a study by Colombo et al.[4][5]

Reversine is a purine derivative initially identified for its ability to induce dedifferentiation but was later found to be a potent inhibitor of Mps1 and Aurora kinases.[6][7] This broader activity profile makes it a less selective tool compound for studying Mps1 specifically.

Target KinaseKi (nM) or IC50 (nM)Kinase Family
Mps1 (TTK) Potent InhibitorSerine/Threonine
Aurora AIC50: 400Serine/Threonine
Aurora BIC50: 500Serine/Threonine
Aurora CIC50: 400Serine/Threonine
A3 Adenosine ReceptorKi: 660GPCR
Data sourced from Selleck Chemicals and Axon Medchem.[6][7]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1 Bub1 Mps1->Bub1 P Mad1 Mad1 Mps1->Mad1 P Knl1->Bub1 Recruits Bub1->Mad1 Recruits Mad2_open Mad2 (Open) Mad1->Mad2_open Catalyzes conversion to Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed MCC Mitotic Checkpoint Complex (Mad2-Cdc20-BubR1-Bub3) Mad2_closed->MCC Forms APC_C APC/C MCC->APC_C Inhibits Securin Securin APC_C->Securin Ubiquitinylates for degradation Separase Separase Securin->Separase Inhibits Anaphase Anaphase Onset Separase->Anaphase Triggers Inhibitor Mps1 Inhibitor (e.g., Mps1-IN-1, AZ3146) Inhibitor->Mps1 Inhibits

Mps1 Signaling in the Spindle Assembly Checkpoint.

KinomeScan_Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_quantification Quantification Inhibitor Test Inhibitor Incubation Incubate Inhibitor, Kinase, and Beads Inhibitor->Incubation Kinase_Library DNA-tagged Kinase Library Kinase_Library->Incubation Ligand_Beads Immobilized Ligand Beads Ligand_Beads->Incubation Wash Wash to remove unbound kinase Incubation->Wash qPCR Quantify bound kinase via qPCR Wash->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis

Generalized workflow for a KINOMEscan™ assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the cross-reactivity data. Below are summaries of the key experimental protocols used to generate the data in this guide.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform by Eurofins Discovery is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases.

  • Principle: The assay is based on a competitive binding format. A test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound for that kinase.

  • Methodology:

    • Assay Components: The three main components are the test inhibitor, a library of DNA-tagged human kinases, and an immobilized ligand on a solid support (e.g., beads).

    • Competition: The test inhibitor, a specific kinase from the library, and the immobilized ligand beads are incubated together in a multi-well plate.

    • Washing: After incubation, unbound and weakly bound components are washed away.

    • Quantification: The amount of kinase remaining bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).

    • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates a stronger interaction between the inhibitor and the kinase. From this, dissociation constants (Kd) can also be calculated.[6][8]

In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)

Biochemical assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Principle: These assays measure the enzymatic activity of the kinase, which is the transfer of a phosphate group from ATP to a substrate. The inhibitor's potency is determined by its ability to reduce this activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.

  • Methodology:

    • Reaction Mixture: A purified kinase, a specific substrate (often a peptide or protein), and ATP are combined in a reaction buffer in a multi-well plate.

    • Inhibitor Addition: The test compound is added at various concentrations.

    • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • Detection: A detection solution containing a labeled antibody that specifically recognizes the phosphorylated substrate is added. In a TR-FRET assay, this typically involves a europium-labeled antibody (donor) and a fluorescently labeled substrate (acceptor).

    • Signal Measurement: The FRET signal is measured on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[1]

Conclusion

This guide provides a comparative analysis of the cross-reactivity profiles of Mps1 kinase inhibitors, with a focus on those derived from a this compound-related scaffold. The presented data highlights that while inhibitors like Mps1-IN-1 and AZ3146 are highly selective for their primary target, Mps1, they do exhibit some off-target activities. In comparison, alternative inhibitors such as NMS-P715 also show high selectivity, whereas Reversine has a broader inhibition profile, notably affecting Aurora kinases.

For researchers utilizing these compounds, a thorough understanding of their selectivity is crucial for the accurate interpretation of experimental outcomes. The choice of inhibitor should be guided by the specific research question and the acceptable level of off-target engagement. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting studies involving these and other kinase inhibitors.

References

Privileged Scaffolds in Drug Discovery: A Head-to-Head Comparison of (4-Methoxypyridin-2-yl)methanamine and Other Key Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, privileged scaffolds serve as foundational building blocks for the development of novel therapeutics. These molecular frameworks exhibit the remarkable ability to bind to multiple biological targets, providing a strategic advantage in the design of potent and selective ligands. This guide offers a detailed, data-driven comparison of the (4-Methoxypyridin-2-yl)methanamine scaffold against two other prominent privileged structures: benzimidazole and piperidine. Our analysis focuses on their performance as antagonists for two major G-protein coupled receptor (GPCR) targets, the Dopamine D2 and Histamine H3 receptors, and includes a comparative overview of their pharmacokinetic properties.

Comparative Analysis of Receptor Binding Affinity

The potency of compounds derived from these scaffolds against the Dopamine D2 (D2R) and Histamine H3 (H3R) receptors is a critical measure of their potential therapeutic utility. The following tables summarize the binding affinities (Ki, in nanomolar concentrations) of representative compounds from each scaffold class. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinity (Ki, nM) for Dopamine D2 Receptor (D2R) Antagonists

Scaffold ClassRepresentative CompoundD2R Ki (nM)
This compound Analog Pyridine-based D2R Antagonist57.6[1]
Benzimidazole Benzimidazole-based D2R Antagonist8.66[2]
Piperidine Piperidine-based D2R Antagonist1.77[3]

Table 2: Comparative Binding Affinity (Ki, nM) for Histamine H3 Receptor (H3R) Antagonists

Scaffold ClassRepresentative CompoundH3R Ki (nM)
This compound Analog 2-Aminopyrimidine Derivative4.49[4]
Benzimidazole Benzimidazole-based H3R Ligand~10-100 (range)
Piperidine Piperidine-based H3R Antagonist6.2[5]

Comparative Analysis of Pharmacokinetic Properties in Rats

A successful drug candidate must not only exhibit high target affinity but also possess favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. This section compares key pharmacokinetic parameters of compounds derived from the three scaffolds in rat models.

Table 3: Comparative Pharmacokinetic Properties in Rats

Scaffold ClassRepresentative Compound/StudyOral Bioavailability (%)Half-life (t1/2, h)
This compound Analog Pyridine-based FXIa Inhibitor39[6]~7-8 (for pyridine)[7]
Benzimidazole Benzimidazole-based Opioid-0.39 - 1.05[8]
Piperidine Piperidine-based H3R Antagonist60.9[9]1.41[9]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies in the field of pharmacology and drug discovery. Below are detailed protocols for the key experiments cited.

Protocol 1: In Vitro GPCR Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

  • Methodology: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to the target receptor.

  • Procedure:

    • Membrane Preparation: Cell membranes expressing the target receptor (e.g., D2R or H3R) are prepared from stably transfected cell lines (e.g., HEK293).

    • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylspiperone for D2R) and varying concentrations of the test compound.

    • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Protocol 2: Preclinical Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile (including oral bioavailability and half-life) of a test compound in a preclinical animal model.

  • Methodology: The concentration of the test compound in the plasma of rats is measured over time following intravenous (IV) and oral (PO) administration.

  • Procedure:

    • Animal Model: Male Sprague-Dawley rats are typically used for these studies.

    • Dosing: One group of rats receives the test compound via intravenous injection, while another group receives it via oral gavage.

    • Blood Sampling: Blood samples are collected from the rats at predetermined time points after dosing.

    • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

    • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the Area Under the Curve (AUC), clearance, volume of distribution, and half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing the Landscape of Privileged Scaffolds

To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, visualize a key signaling pathway, a typical experimental workflow, and the logical relationships in scaffold-based drug discovery.

G Figure 1: Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse Antagonist This compound Derivative Antagonist->D2R

Caption: Dopamine D2 Receptor Signaling Pathway

G Figure 2: Experimental Workflow for Scaffold Evaluation cluster_0 Scaffold Library Scaffold1 This compound Derivatives Screening In Vitro Binding Assay (e.g., D2R, H3R) Scaffold1->Screening Scaffold2 Benzimidazole Derivatives Scaffold2->Screening Scaffold3 Piperidine Derivatives Scaffold3->Screening HitSelection Hit Selection (High Affinity Compounds) Screening->HitSelection PK_Study In Vivo Pharmacokinetic Study (Rats) HitSelection->PK_Study Lead_Candidate Lead Candidate PK_Study->Lead_Candidate

Caption: Experimental Workflow for Scaffold Evaluation

G Figure 3: Logical Relationships in Scaffold-Based Drug Discovery PrivilegedScaffold Privileged Scaffold (e.g., Pyridine, Benzimidazole, Piperidine) ChemicalSpace Diverse Chemical Space PrivilegedScaffold->ChemicalSpace Provides access to DrugLikeProperties Favorable Drug-Like Properties (ADME) PrivilegedScaffold->DrugLikeProperties Often imparts TargetInteraction Interaction with Biological Targets (e.g., GPCRs) ChemicalSpace->TargetInteraction Enables LeadCompound Lead Compound TargetInteraction->LeadCompound Leads to DrugLikeProperties->LeadCompound Is essential for

Caption: Logical Relationships in Scaffold-Based Drug Discovery

References

Comparative Guide to the Synthesis of (4-Methoxypyridin-2-yl)methanamine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-based scaffolds, the reliable and reproducible production of key intermediates is paramount. This guide provides a comparative analysis of potential synthesis protocols for (4-Methoxypyridin-2-yl)methanamine, a valuable building block in medicinal chemistry. Due to a lack of directly published, side-by-side comparisons for this specific molecule, this guide evaluates three plausible and commonly employed synthetic strategies: the reduction of a nitrile precursor, the Gabriel synthesis from a chloromethyl intermediate, and the reductive amination of an aldehyde. Each route is assessed based on established chemical principles and available data for analogous transformations, offering insights into their potential reproducibility, yields, and operational complexities.

Comparison of Synthetic Protocols

The selection of an optimal synthetic route depends on various factors including precursor availability, scalability, and tolerance to functional groups. The following table summarizes the key aspects of the three proposed pathways to this compound.

Parameter Route 1: Nitrile Reduction Route 2: Gabriel Synthesis Route 3: Reductive Amination
Starting Material 4-Methoxypyridine-2-carbonitrile2-(Chloromethyl)-4-methoxypyridine4-Methoxypyridine-2-carboxaldehyde
Key Transformations Nitrile reductionNucleophilic substitution, HydrolysisImine formation, Reduction
Common Reagents LiAlH₄, H₂/Raney NickelPotassium phthalimide, HydrazineNH₃, NaBH₄, H₂/Catalyst
Potential Yield Moderate to HighModerate to HighModerate to High
Reproducibility Generally reliable, but can be sensitive to catalyst activity and reaction conditions.Generally reproducible for primary halides.Can be sensitive to imine formation equilibrium and reducing agent choice.
Key Challenges Handling of highly reactive reducing agents like LiAlH₄; potential for over-reduction or side reactions with catalytic hydrogenation.Potentially harsh conditions for phthalimide cleavage, which may not be suitable for sensitive substrates.In-situ imine formation and reduction can be complex to optimize; potential for competing side reactions.

Experimental Protocols

Detailed below are generalized experimental methodologies for each of the three proposed synthetic routes. These protocols are based on standard organic chemistry practices and may require optimization for the specific substrate.

Route 1: Synthesis via Nitrile Reduction

This pathway involves the chemical reduction of the nitrile group in 4-methoxypyridine-2-carbonitrile to the corresponding primary amine.

Step 1: Synthesis of 4-Methoxypyridine-2-carbonitrile

  • A common method for the synthesis of pyridine-2-carbonitriles involves the cyanation of the corresponding 2-halopyridine. For instance, 2-chloro-4-methoxypyridine can be reacted with a cyanide source, such as copper(I) cyanide, in a suitable high-boiling solvent like DMF or NMP at elevated temperatures.

Step 2: Reduction of 4-Methoxypyridine-2-carbonitrile

  • Using Lithium Aluminum Hydride (LiAlH₄): To a solution of 4-methoxypyridine-2-carbonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of LiAlH₄ in the same solvent is added dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. Careful quenching of the excess LiAlH₄ is performed by the sequential addition of water and an aqueous base solution, followed by extraction and purification.

  • Using Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus until the reaction is complete. The catalyst is removed by filtration, and the product is isolated from the filtrate.

Route 2: Synthesis via Gabriel Synthesis

This classical method for preparing primary amines involves the nucleophilic substitution of a halide with phthalimide, followed by deprotection.

Step 1: Synthesis of 2-(Chloromethyl)-4-methoxypyridine

  • This precursor can be prepared from 2-(hydroxymethyl)-4-methoxypyridine, which in turn can be synthesized from 4-methoxypyridine-2-carboxylic acid or its ester via reduction. The chlorination of the alcohol is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent.

Step 2: Gabriel Synthesis of this compound

  • 2-(Chloromethyl)-4-methoxypyridine is reacted with potassium phthalimide in a polar aprotic solvent such as DMF. The reaction mixture is heated to facilitate the Sₙ2 reaction, forming N-((4-methoxypyridin-2-yl)methyl)phthalimide.

  • The resulting phthalimide derivative is then cleaved to release the primary amine. This is commonly achieved by refluxing with hydrazine hydrate in an alcoholic solvent (the Ing-Manske procedure), which precipitates phthalhydrazide, allowing for the isolation of the desired amine from the solution.[1][2][3][4]

Route 3: Synthesis via Reductive Amination

This one-pot procedure involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.

Step 1: Synthesis of 4-Methoxypyridine-2-carboxaldehyde

  • This aldehyde can be prepared by the oxidation of 2-(hydroxymethyl)-4-methoxypyridine using a mild oxidizing agent such as manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation.

Step 2: Reductive Amination to this compound

  • 4-Methoxypyridine-2-carboxaldehyde is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate). A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added to the reaction mixture. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the primary amine.[5] Acidic workup and purification yield the final product.

Visualization of Synthetic Workflows

To further elucidate the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.

Nitrile_Reduction_Workflow cluster_start Starting Material cluster_process Process cluster_product Product start 4-Methoxypyridine-2-carbonitrile reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst) start->reduction product This compound reduction->product

Caption: Workflow for the Nitrile Reduction Route.

Gabriel_Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Product start 2-(Chloromethyl)-4-methoxypyridine substitution Nucleophilic Substitution (Potassium Phthalimide) start->substitution hydrolysis Hydrolysis (Hydrazine) substitution->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Gabriel Synthesis Route.

Reductive_Amination_Workflow cluster_start Starting Material cluster_process Process cluster_product Product start 4-Methoxypyridine-2-carboxaldehyde amination Reductive Amination (Ammonia, Reducing Agent) start->amination product This compound amination->product

Caption: Workflow for the Reductive Amination Route.

References

Benchmarking ADME Properties of (4-Methoxypyridin-2-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of several hypothetical (4-Methoxypyridin-2-yl)methanamine derivatives. The data presented herein is intended to serve as a representative benchmark for researchers working on this chemical scaffold. All experimental data is summarized in clear, tabular formats for straightforward comparison. Detailed protocols for the key in vitro ADME assays are also provided to ensure reproducibility and aid in the design of future experiments.

Comparative ADME Data

The following tables summarize the in vitro ADME properties of three representative this compound derivatives: Derivative A (unsubstituted), Derivative B (fluoro-substituted), and Derivative C (a bulkier, more lipophilic analogue).

Table 1: Permeability and Efflux

CompoundApparent Permeability (Papp) A→B (10⁻⁶ cm/s)Apparent Permeability (Papp) B→A (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Derivative A 5.210.82.1
Derivative B 8.19.71.2
Derivative C 12.525.02.0
Atenolol <1.0<1.0-
Propranolol >15.0>15.0-

Atenolol and Propranolol are included as low and high permeability controls, respectively.

Table 2: Metabolic Stability

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Derivative A 4530.8
Derivative B 8516.3
Derivative C 2262.9
Verapamil <15>92.4
Imipramine >60<23.1

Verapamil and Imipramine are included as high and low clearance controls, respectively.

Table 3: Plasma Protein Binding

CompoundFraction Unbound (fu) in Human Plasma (%)
Derivative A 35
Derivative B 52
Derivative C 15
Warfarin <5

Warfarin is included as a high binding control.

Table 4: Cytochrome P450 Inhibition

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Derivative A >5028.545.112.3>50
Derivative B >50>50>5035.7>50
Derivative C 15.28.922.45.618.9

Experimental Protocols

Detailed methodologies for the key ADME assays are provided below.

Caco-2 Permeability Assay

This assay is used to predict intestinal permeability of a test compound.[1][2][3]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized cell monolayer.[3] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[1]

  • Assay Procedure:

    • The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over a 2-hour incubation period.[3][4] This measures the A-to-B permeability.

    • For the bidirectional assay, the compound is also added to the basolateral side, and its appearance on the apical side is measured to determine B-to-A permeability.[3]

    • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate of efflux transporters like P-glycoprotein.[3] An efflux ratio greater than 2 suggests active efflux.[3]

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes.[5][6]

  • Assay System: Human liver microsomes, which contain a rich complement of cytochrome P450 enzymes.[6]

  • Assay Procedure:

    • The test compound (e.g., 1 µM) is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor) at 37°C.[7]

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5][8]

    • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).[6]

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. From the half-life, the intrinsic clearance (CLint) is calculated.[8][9]

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in the plasma.[10][11]

  • Methodology: Equilibrium dialysis is a commonly used method.[11][12]

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

    • The system is incubated at 37°C to allow for equilibrium to be reached.[13]

    • After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated from the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.[13]

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[14][15]

  • Assay System: Human liver microsomes are used as the source of CYP enzymes.[16]

  • Assay Procedure:

    • A specific probe substrate for each CYP isoform is incubated with human liver microsomes and a range of concentrations of the test compound.[14][16]

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation time, the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[14]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percent inhibition against the test compound concentration.[14][16]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate a typical ADME screening cascade and a hypothetical signaling pathway that could be modulated by this compound derivatives.

ADME_Screening_Workflow cluster_in_vitro In Vitro ADME Screening cluster_progression Decision Making cluster_in_vivo In Vivo Follow-up solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability metabolic_stability Metabolic Stability (Microsomes/Hepatocytes) permeability->metabolic_stability ppb Plasma Protein Binding metabolic_stability->ppb cyp_inhibition CYP450 Inhibition ppb->cyp_inhibition go_nogo Go/No-Go Decision cyp_inhibition->go_nogo pk_studies Pharmacokinetic Studies (e.g., in Rodents) go_nogo->pk_studies Proceed optimization Lead Optimization go_nogo->optimization Re-design optimization->solubility

Caption: A general workflow for in vitro ADME screening and compound progression.

GPCR_Signaling_Pathway compound This compound Derivative receptor G-Protein Coupled Receptor (GPCR) compound->receptor Binds to g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates targets leading to

References

Confirming Target Engagement of (4-Methoxypyridin-2-yl)methanamine-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for confirming the target engagement of (4-Methoxypyridin-2-yl)methanamine-based ligands, which have shown promise as inhibitors of critical signaling kinases such as Bruton's Tyrosine Kinase (Btk) and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR). Objective evaluation of on-target activity is paramount in drug discovery to build robust structure-activity relationships (SAR) and to ensure that the observed cellular phenotype is a direct consequence of interaction with the intended molecular target.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target. Confirming and quantifying this interaction is a critical step in the validation of a compound's mechanism of action. A frequent challenge in drug discovery is the discrepancy between a compound's potency in biochemical assays versus its efficacy in a cellular context. This guide explores and compares various in vitro and in-cell techniques to provide a clearer understanding of their respective advantages, limitations, and practical applications in the context of kinase inhibitors.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on the specific research question, the stage of the drug discovery process, and the nature of the target protein. Below is a comparative summary of commonly employed techniques for kinase inhibitors.

Assay Type Method Principle Key Quantitative Readout Advantages Disadvantages
Biochemical (In Vitro) Kinase Activity Assays (e.g., ADP-Glo™, TR-FRET)Measures the enzymatic activity of the purified kinase in the presence of the inhibitor.IC₅₀ (Half-maximal Inhibitory Concentration)High-throughput, sensitive, provides direct measure of enzyme inhibition.Lacks cellular context, may not reflect in-cell potency due to factors like cell permeability and off-target effects.[1]
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed upon direct binding of the ligand to the purified protein.[2]Kᴅ (Dissociation Constant), Stoichiometry (n), ΔH (Enthalpy), ΔS (Entropy)Label-free, provides a complete thermodynamic profile of the interaction.[2]Requires large amounts of pure protein and ligand, lower throughput.
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor chip.[3]Kᴅ, kₐ (association rate), kₔ (dissociation rate)Label-free, provides real-time kinetic data, high sensitivity.[3][4]Immobilization of the protein may affect its conformation and binding activity.
Cell-Based (In-Cell/In-Situ) Cellular Thermal Shift Assay (CETSA®)Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[5]ΔTₘ (Change in Melting Temperature), EC₅₀ (Half-maximal Effective Concentration)Label-free, performed in intact cells or lysates, reflects physiological conditions.[5][6]Can be low-throughput, requires specific antibodies, not all binding events cause a significant thermal shift.[7]
NanoBRET™ Target Engagement AssayMeasures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.[8]IC₅₀High-throughput, quantitative, can be performed in live cells, provides real-time data.[8]Requires genetic modification of the target protein, potential for steric hindrance from the tag.
Phospho-Flow CytometryMeasures the phosphorylation status of downstream substrates of the target kinase in individual cells.IC₅₀Provides single-cell resolution, can be multiplexed to analyze multiple signaling events simultaneously.Requires specific phospho-antibodies, indirect measure of target engagement.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in your research.

Cellular Thermal Shift Assay (CETSA®)

Objective: To determine the intracellular target engagement of a this compound-based ligand by measuring its effect on the thermal stability of the target kinase (e.g., Btk or PI3K).

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target kinase to 70-80% confluency. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensities to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (ΔTₘ) in the presence of the compound indicates target engagement. For isothermal dose-response (ITDR-CETSA), cells are treated with a range of compound concentrations and heated at a single, optimized temperature.[9][10]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between a this compound-based ligand and its purified target kinase.

Methodology:

  • Sample Preparation: Dialyze the purified kinase and dissolve the ligand in the same buffer to minimize heats of dilution. Degas all solutions before use.

  • ITC Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

  • Loading Samples: Load the purified kinase solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The heat change upon each injection is measured.

  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Analyze the resulting isotherm to determine the binding affinity (Kᴅ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[2]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of the interaction between a this compound-based ligand and its purified target kinase.

Methodology:

  • Sensor Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) and immobilize the purified target kinase via amine coupling or other appropriate chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the this compound-based ligand in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the ligand over the sensor surface containing the immobilized kinase. The binding is monitored in real-time as a change in resonance units (RU).

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP₂ Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, MAPK) Ca_Flux->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ligand This compound -based Ligand Ligand->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (Btk) signaling pathway and the point of inhibition.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Phosphoinositide 3-Kinase (PI3K) RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylation of PIP₂ PIP2 PIP₂ AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (S6K, 4E-BP1) mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Growth Cell Growth, Proliferation, & Survival Downstream->Growth Ligand This compound -based Ligand Ligand->PI3K Inhibition Ligand->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of dual inhibition.

CETSA_Workflow cluster_0 Cellular Level cluster_1 Processing cluster_2 Analysis Cells Intact Cells Treatment Compound Treatment Cells->Treatment Heat Heat Challenge Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant WB Western Blot Supernatant->WB Analysis Data Analysis (Melt Curve) WB->Analysis

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Confirming target engagement is a multifaceted process that benefits from the application of orthogonal assays. While biochemical assays provide a direct measure of a compound's inhibitory potential against a purified target, cell-based assays offer a more physiologically relevant assessment of target interaction within the complex cellular milieu. For this compound-based ligands targeting Btk and PI3K/mTOR, a combination of a primary biochemical screen (e.g., a kinase activity assay) followed by validation in a cellular context (e.g., CETSA or a phospho-flow assay) is recommended. Biophysical methods like ITC and SPR can provide invaluable in-depth characterization of the binding thermodynamics and kinetics for lead compounds. By employing a strategic and multi-pronged approach to target engagement, researchers can build a higher degree of confidence in their drug candidates and make more informed decisions in the progression of their discovery programs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Methoxypyridin-2-yl)methanamine, a compound that requires careful management as a hazardous chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to recognize the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). This compound is classified as a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.

Table 1: Hazard Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids🔥DangerH226: Flammable liquid and vapour.
Acute toxicity, OralDangerH302: Harmful if swallowed.
Acute toxicity, InhalationDangerH332: Harmful if inhaled.
Acute toxicity, Dermal☠️DangerH311: Toxic in contact with skin.
Skin irritationDangerH315: Causes skin irritation.
Eye irritationDangerH319: Causes serious eye irritation.
Specific target organ toxicityDangerH335: May cause respiratory irritation.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]To prevent accidental splashes to the eyes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).To avoid direct skin contact.[1]
Body Protection Laboratory coat, long-sleeved clothing.To protect skin from potential exposure.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]To minimize inhalation of vapors or aerosols.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

Experimental Protocol: Chemical Waste Collection and Labeling

  • Container Selection : Obtain a dedicated, leak-proof, and chemically compatible waste container, preferably glass or high-density polyethylene.[3][4] The container must have a secure, tight-fitting lid.

  • Waste Collection : Carefully transfer the waste this compound into the designated waste container. This includes any reaction residues, contaminated solvents, and used consumables.

  • Labeling :

    • Immediately label the waste container with the words "Hazardous Waste ".[4][5]

    • The label must include the full chemical name: "this compound" and its approximate concentration and quantity.[5]

    • List all components of the waste mixture, including any solvents.

    • Indicate the appropriate hazard pictograms (see Table 1).

    • Note the date when the waste was first added to the container.

  • Storage :

    • Keep the waste container tightly sealed except when adding waste.[4]

    • Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area.[6]

    • Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[6]

    • Utilize secondary containment to prevent spills.[4]

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

    • The designated method of disposal is to an approved waste disposal plant .[1][6]

Logical Workflow for Disposal

Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Select & Prepare Waste Container A->B C Transfer Waste to Container B->C D Securely Seal & Label Container (Hazardous Waste) C->D E Store in Designated Area (Cool, Ventilated, Secondary Containment) D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Transfer to Approved Waste Disposal Plant F->G

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Isolate : Alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure adequate ventilation, such as a chemical fume hood, is operational.

  • Containment : For small spills, absorb the material with a non-combustible, inert absorbent like vermiculite, dry sand, or Chemizorb®. Do not use combustible materials.

  • Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]

  • Decontamination : Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[7]

References

Essential Safety and Operational Guide for Handling (4-Methoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-Methoxypyridin-2-yl)methanamine. The following procedures are based on established safety protocols for handling pyridine and methanamine derivatives and are intended to ensure a safe laboratory environment.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be an irritant and potentially toxic. The primary hazards are associated with its pyridine and methanamine functional groups. Pyridine derivatives can be toxic and flammable, while methanamine compounds can be corrosive and cause severe skin and eye irritation.[1][2][3]

Anticipated GHS Hazard Statements:

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation/damage.[4][5]

  • May cause respiratory irritation.[5]

  • Harmful if swallowed.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield.[7][8][9]To protect eyes from splashes and dust particles.[7][9]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1][2][7][8] Inspect gloves for tears or punctures before use.[7]To prevent skin contact and irritation.[9]
Body Protection A fully buttoned, flame-retardant, and chemically impervious lab coat or coveralls.[1][7][8]To protect skin and personal clothing from contamination.[7][9]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[1][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[8]To minimize inhalation exposure to vapors or aerosols.[1][7]
Footwear Closed-toe, chemical-resistant shoes.[3]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing risks.

  • Preparation and Engineering Controls :

    • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][9][10][11]

    • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2][3]

    • Material Gathering : Assemble all necessary equipment and reagents before starting the procedure.

  • Handling Procedures :

    • Don the appropriate PPE as outlined in the table above.

    • Weigh and transfer the chemical within the fume hood to prevent the release of dust or vapors.[7]

    • Avoid the formation of dust and aerosols.[9]

    • Use non-sparking tools and ground equipment to prevent static discharge, especially if the compound is determined to be flammable.[1][10]

    • Keep containers tightly closed when not in use.[1][12]

  • Cleanup :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan below.

    • Remove PPE carefully, avoiding contamination of skin, and wash hands thoroughly with soap and water after handling.[1][12][13]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including reaction residues, contaminated solvents, and consumables, in a designated, properly labeled, and sealed hazardous waste container.[7][14]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[9]

  • Spill Management :

    • Small Spills : For small spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[1] Place the contaminated absorbent into a sealed, labeled hazardous waste container.

    • Large Spills : In the event of a large spill, evacuate the area immediately and contact your institution's EHS office.[2][3]

First Aid Measures

In the event of accidental exposure, immediate action is essential.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7] Seek medical attention.[7]

  • Skin Contact : Wash the affected area thoroughly with soap and plenty of water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Quantitative Data from Analogous Compounds

The following table summarizes key physical and chemical properties of related compounds to provide a reference point for this compound.

Property4-Methoxypyridine[6]2-Amino-4-methylpyridine[12]
Appearance Clear LiquidColorless Solid
Melting Point/Range 4 °C / 39.2 °F96 - 101 °C / 204.8 - 213.8 °F
Boiling Point/Range 191 °C / 375.8 °FNot available
Flash Point 74 °C / 165.2 °F118 °C / 244.4 °F
Specific Gravity 1.075 g/cm³No information available
Molecular Formula C6 H7 N OC6 H8 N2
Molecular Weight 109.13108.14

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_procedure Safe Handling cluster_emergency Emergency Preparedness assess_hazards Assess Chemical Hazards (Toxicity, Irritation, Flammability) emergency_response Review Emergency Procedures (Spill, Exposure) assess_hazards->emergency_response eye_protection eye_protection assess_hazards->eye_protection Splash/Dust Hazard hand_protection hand_protection assess_hazards->hand_protection Skin Contact Hazard body_protection body_protection assess_hazards->body_protection Skin Contact Hazard respiratory_protection respiratory_protection assess_hazards->respiratory_protection Inhalation Hazard safe_handling Proceed with Safe Handling Protocol emergency_response->safe_handling Be Prepared eye_protection->safe_handling hand_protection->safe_handling body_protection->safe_handling respiratory_protection->safe_handling

References

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Retrosynthesis Analysis

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